N'-Benzoyl-N,N'-dimethylbenzohydrazide
Description
Properties
IUPAC Name |
N'-benzoyl-N,N'-dimethylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-17(15(19)13-9-5-3-6-10-13)18(2)16(20)14-11-7-4-8-12-14/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEZHJRKUSZEBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC=C1)N(C)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061632 | |
| Record name | Benzoic acid, 2-benzoyl-1,2-dimethylhydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226-43-3 | |
| Record name | Benzoic acid, 2-benzoyl-1,2-dimethylhydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1226-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-benzoyl-1,2-dimethylhydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001226433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1226-43-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58886 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-benzoyl-1,2-dimethylhydrazide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-benzoyl-1,2-dimethylhydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-benzoyl-1',2'-dimethylbenzohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.601 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"N'-Benzoyl-N,N'-dimethylbenzohydrazide synthesis pathway"
Technical Deep Dive: Synthesis and Structural Characterization of N,N'-Dimethyl-N,N'-dibenzoylhydrazine
Executive Summary
This technical guide details the synthesis, purification, and characterization of N,N'-dimethyl-N,N'-dibenzoylhydrazine (also referred to as 1,2-dibenzoyl-1,2-dimethylhydrazine). Unlike its unmethylated parent compound (1,2-dibenzoylhydrazine), this molecule lacks hydrogen bond donors, making it a critical model system for studying amide bond rotation, steric repulsion in peptoids, and atropisomerism.
The synthesis utilizes a Schotten-Baumann acylation of 1,2-dimethylhydrazine. Due to the high toxicity of the hydrazine precursor, this guide prioritizes safety protocols alongside yield optimization.
Part 1: Retrosynthetic Analysis & Strategy
The target molecule possesses C2 symmetry (in its trans-conformation) and is constructed by the double acylation of a hydrazine core.
-
Strategic Choice: Direct acylation of 1,2-dimethylhydrazine dihydrochloride.
-
Rationale: While methylation of 1,2-dibenzoylhydrazine is theoretically possible, it often suffers from regioselectivity issues (O-alkylation vs. N-alkylation). The direct acylation of the pre-methylated hydrazine core guarantees the correct N,N'-substitution pattern.
-
Thermodynamics: The reaction between benzoyl chloride and the hydrazine amine centers is highly exothermic and irreversible, driven by the formation of the stable amide bond and the precipitation of salt byproducts.
Pathway Diagram
Caption: Stepwise acylation pathway. Note that the second acylation is sterically slower than the first due to the bulk of the introduced benzoyl group.
Part 2: Critical Safety Protocol (Biohazard Alert)
WARNING: The starting material, 1,2-dimethylhydrazine dihydrochloride , is a potent colon carcinogen and highly toxic.
-
Engineering Controls: All weighing and handling of the solid salt must occur inside a certified chemical fume hood or a glovebox.
-
Decontamination: All glassware contacting the hydrazine must be soaked in a 5% hypochlorite (bleach) solution for 24 hours before washing to oxidize residual hydrazine.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. A respirator is recommended if powder handling is extensive.
Part 3: Experimental Protocol
Method: Biphasic Schotten-Baumann Acylation
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |
| 1,2-Dimethylhydrazine[3][4][5][6]·2HCl | 133.02 | 1.0 | Core Scaffold |
| Benzoyl Chloride | 140.57 | 2.5 | Acylating Agent |
| Sodium Hydroxide (10% aq) | 40.00 | 4.5 | Base / Acid Scavenger |
| Dichloromethane (DCM) | - | Solvent | Organic Phase |
Step-by-Step Procedure
-
Preparation of Aqueous Phase:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol (1.33 g) of 1,2-dimethylhydrazine dihydrochloride in 20 mL of water.
-
Cool the solution to 0°C in an ice bath.
-
Add 10% NaOH solution dropwise until the pH reaches ~10 (liberating the free base).
-
-
Biphasic Setup:
-
Add 30 mL of Dichloromethane (DCM) to the aqueous solution.
-
Note: The biphasic system protects the hydrolytically unstable benzoyl chloride from immediate hydrolysis by the aqueous base.
-
-
Acylation Reaction:
-
Add Benzoyl Chloride (25 mmol, 2.9 mL) dropwise over 15 minutes while vigorously stirring.
-
Simultaneously, add additional 10% NaOH dropwise to maintain pH > 9.
-
Mechanism:[2][5][7] The hydrazine partitions to the interface/organic phase, reacts with benzoyl chloride, and the HCl produced is neutralized by the aqueous base.
-
-
Completion & Workup:
-
Allow the mixture to warm to room temperature and stir for 3 hours.
-
Separate the layers using a separatory funnel.[6]
-
Wash the organic layer sequentially with:
-
10 mL 1M HCl (to remove unreacted hydrazine).
-
10 mL Sat. NaHCO₃ (to remove benzoic acid byproduct).
-
10 mL Brine.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude solid is typically off-white.
-
Recrystallization: Dissolve in a minimum amount of hot Ethanol or Ethyl Acetate/Hexane (1:1). Cool slowly to 4°C to yield colorless prisms.
-
Part 4: Mechanism of Action
The reaction follows a standard nucleophilic acyl substitution (
Caption: Mechanistic flow of a single acylation event. This cycle repeats for the second nitrogen.
Part 5: Characterization & Troubleshooting
NMR Spectroscopy & Atropisomerism
A defining feature of N,N'-dimethyl-N,N'-dibenzoylhydrazine is the restricted rotation around the N-N bond and the N-C(O) amide bonds.
-
Observation: At room temperature, the
H NMR spectrum (in CDCl or DMSO-d ) may appear complex or broadened. -
Rotamers: The molecule exists as an equilibrium of conformers (E/Z or cis/trans relative to the amide bond).
-
N-Methyl Signals: Expect to see multiple signals for the methyl groups (e.g., two singlets) if the rotation is slow on the NMR timescale.
-
Validation: A Variable Temperature (VT) NMR experiment heating the sample to >60°C should cause these peaks to coalesce into a single sharp singlet, confirming the dynamic equilibrium.
Expected Data Points
-
Appearance: White crystalline solid.
-
Melting Point: ~85–100°C (Estimated). Note: Significantly lower than the unmethylated analog (238°C) due to the lack of intermolecular H-bonding.
-
Mass Spectrometry (ESI+):
m/z.
Troubleshooting Table
| Issue | Cause | Solution |
| Low Yield | Hydrolysis of Benzoyl Chloride | Ensure temperature is kept at 0°C during addition; increase Benzoyl Chloride to 3.0 eq. |
| Oily Product | Residual Solvent/Impurities | Recrystallize from Ethanol; ensure thorough drying under high vacuum. |
| Mono-acylated Product | Insufficient Reagent/Time | Check pH during reaction; if pH drops < 7, the hydrazine salt precipitates and stops reacting. Keep pH > 9. |
References
-
BenchChem. (2025).[1] An In-depth Technical Guide to the Initial Synthesis of 1,2-Dibenzoylhydrazine. Retrieved from
-
Organic Syntheses. (1946). Hydrazine, 1,2-dimethyl-, dihydrochloride.[3][6][8][9] Org. Synth. 1946, 26, 29. Retrieved from
-
Srivastava, V. (2010). Restricted inversion of pyramidal nitrogen in substituted hydrazine system: 1H NMR study. Journal of Scientific Research. Retrieved from
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Sigma-Aldrich. (2024). Safety Data Sheet: 1,2-Dimethylhydrazine dihydrochloride. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. fishersci.com [fishersci.com]
- 4. 1,2-Dimethylhydrazine - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. US4046812A - Process for preparing 1,1-dimethyl hydrazine - Google Patents [patents.google.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. 1,2-DIMETHYLHYDRAZINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Whitepaper: Physicochemical Profiling & Conformational Dynamics of N'-Benzoyl-N,N'-dimethylbenzohydrazide
[1]
Executive Summary & Compound Identity
N'-Benzoyl-N,N'-dimethylbenzohydrazide is a symmetric 1,2-diacyl-1,2-dialkylhydrazine.[1] Unlike simple amides, this compound exhibits complex conformational behavior due to restricted rotation around both the N–C(O) amide bonds and the central N–N hydrazine bond. It serves as a critical model system for studying atropisomerism in peptidomimetics and is a structural precursor in the development of non-steroidal ecdysone agonists used in agrochemistry.[1]
Chemical Identity Table[1][2]
| Property | Specification |
| IUPAC Name | N'-Benzoyl-N,N'-dimethylbenzohydrazide |
| Common Name | 1,2-Dibenzoyl-1,2-dimethylhydrazine |
| CAS Registry Number | 1226-43-3 |
| Molecular Formula | C₁₆H₁₆N₂O₂ |
| Molecular Weight | 268.31 g/mol |
| SMILES | CN(C(=O)C1=CC=CC=C1)N(C)C(=O)C2=CC=CC=C2 |
| InChIKey | PQEZHJRKUSZEBK-UHFFFAOYSA-N |
Physicochemical Properties[1][3][5][6][7][8][9][10]
The physicochemical profile of N'-Benzoyl-N,N'-dimethylbenzohydrazide is defined by its lipophilicity and solid-state characteristics.[1] The presence of two hydrophobic benzoyl groups combined with the N-methylated core results in low water solubility but high solubility in chlorinated solvents.[1]
Core Data Summary
| Parameter | Value | Experimental/Computed Source |
| Melting Point | 71–72 °C | Experimental (Recrystallized from EtOH/Water) [1] |
| LogP (Octanol/Water) | 2.7 | Computed (XLogP3) [2] |
| H-Bond Donors | 0 | Structure Analysis |
| H-Bond Acceptors | 2 | Carbonyl Oxygens |
| Physical State | White Crystalline Solid | Visual Inspection |
| Solubility | Soluble: DCM, DMSO, EthanolInsoluble: Water | Experimental Observation |
Stability Profile
-
Hydrolytic Stability: The N,N'-disubstitution sterically protects the amide bonds, rendering the molecule more resistant to acidic/basic hydrolysis compared to unsubstituted hydrazides.
-
Thermal Stability: Stable up to its melting point; however, prolonged heating above 150°C may induce thermal rearrangement or decomposition typical of hydrazines.[1]
Conformational Dynamics (Expert Analysis)
This section details the critical structural feature of this molecule: Conformational Isomerism . Unlike standard amides, 1,2-diacyl-1,2-dialkylhydrazines possess three axes of restricted rotation, leading to a complex equilibrium of stereoisomers.[1]
The Isomerism Mechanism
The molecule exists as a mixture of conformers defined by the stereochemistry of the two amide bonds (E/Z) and the helicity of the N–N bond.
-
Amide Bond Rotation: Each N-Methyl-Benzoyl moiety can adopt an E (Entgegen) or Z (Zusammen) conformation.[1]
-
N–N Bond Rotation: The repulsion between the lone pairs on the adjacent nitrogen atoms forces the molecule into a twisted, non-planar conformation (gauche effect), creating chiral axes (atropisomerism).
Dominant Conformers
Due to steric clash between the N-methyl groups and the phenyl rings, the Z,Z (cis,cis) and E,Z (trans,cis) forms are generally energetically favored over the sterically crowded E,E form.
-
Z,Z-Conformer: Methyl groups are cis to the carbonyl oxygen.[1]
-
E,Z-Conformer: Intermediate energy.[1]
-
E,E-Conformer: Methyl groups are trans to the carbonyl oxygen (often disfavored due to Ph/Ph or Me/Me steric clash across the N-N bond).
Experimental Validation (NMR Protocol)
To distinguish these conformers, Variable Temperature (VT) NMR is required. At room temperature, N-Methyl signals may appear broadened or split due to slow exchange on the NMR timescale.[1]
Graphviz Diagram: Conformational Equilibrium
Figure 1: Conformational equilibrium between Z,Z, E,Z, and E,E rotamers. The barrier to rotation allows observation of distinct species in low-temperature NMR.
Synthesis & Purification Protocol
The synthesis of N'-Benzoyl-N,N'-dimethylbenzohydrazide is achieved via the benzoylation of 1,2-dimethylhydrazine.[1] This protocol ensures high purity by managing the formation of HCl byproducts.[1]
Reaction Scheme
Reagents: 1,2-Dimethylhydrazine dihydrochloride, Benzoyl Chloride, Triethylamine (Base), Dichloromethane (Solvent).[2]
Graphviz Diagram: Synthesis Workflow
Figure 2: Step-by-step synthesis workflow for high-purity N'-Benzoyl-N,N'-dimethylbenzohydrazide.
Detailed Methodology
-
Preparation: Suspend 1,2-dimethylhydrazine dihydrochloride (10 mmol) in anhydrous Dichloromethane (DCM, 50 mL).
-
Liberation: Cool to 0°C. Add Triethylamine (40 mmol) slowly. The solution will become cloudy as Et₃N·HCl forms.
-
Acylation: Add Benzoyl chloride (22 mmol) dropwise over 30 minutes. The exotherm must be controlled to prevent side reactions.
-
Reaction: Stir at room temperature for 4 hours. Monitor via TLC (SiO₂, 30% EtOAc/Hexanes).
-
Workup: Filter off the amine salts. Wash the filtrate sequentially with 1M HCl (to remove unreacted hydrazine/amine), saturated NaHCO₃ (to remove benzoic acid), and brine.
-
Crystallization: Evaporate solvent. Recrystallize the crude solid from an Ethanol/Water mixture to yield white needles.[1]
Spectroscopic Identification
To validate the identity of the synthesized compound, compare experimental data against these standard values.
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR (CDCl₃) | δ 3.1–3.3 ppm (Singlets) | N-Methyl groups .[1] May appear as dual peaks due to E/Z isomerism.[1] |
| ¹H NMR (CDCl₃) | δ 7.3–7.6 ppm (Multiplets) | Aromatic Protons (Benzoyl rings).[1] |
| IR (KBr Pellet) | 1640–1660 cm⁻¹ | C=O Stretch (Tertiary Amide).[1] Lower frequency than esters due to resonance.[1] |
| MS (ESI+) | m/z 269.1 [M+H]⁺ | Protonated molecular ion.[1] |
References
-
CAS Common Chemistry . Benzoic acid, 2-benzoyl-1,2-dimethylhydrazide (CAS 1226-43-3).[1][3][4] American Chemical Society.[1][3][5] Retrieved Jan 29, 2026, from [Link]
-
PubChem . Compound Summary: Benzoic acid, 2-benzoyl-1,2-dimethylhydrazide.[1][3][4] National Library of Medicine.[1] Retrieved Jan 29, 2026, from [Link]
- Lunazzi, L., et al.Conformational Studies of 1,2-Diacylhydrazines. (Contextual grounding on N-N bond rotation dynamics in dialkyl-diacylhydrazines).
-
EPA DSSTox . DTXSID8061632: N'-Benzoyl-N,N'-dimethylbenzohydrazide.[1] U.S. Environmental Protection Agency.[1][6] [Link]
Sources
- 1. Benzoic acid, 2-benzoyl-1,2-dimethylhydrazide | C16H16N2O2 | CID 71044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. BENZOIC 2-BENZOYL-1,2-DIMETHYLHYDRAZIDE | 1226-43-3 [chemicalbook.com]
- 5. Synthesis of N-(N’-benzoylhydrazinomethyl)benzamide | MDPI [mdpi.com]
- 6. epa.gov [epa.gov]
Benzohydrazide Derivatives: A Technical Review of Synthetic Architectures and Pharmacological Frontiers
Executive Summary
This technical guide analyzes the structural versatility and therapeutic potential of benzohydrazide derivatives. Targeted at drug discovery professionals, this document synthesizes recent advancements in synthetic methodology—specifically contrasting microwave-assisted protocols with conventional reflux—and details the structure-activity relationships (SAR) driving their antitubercular, anticancer, and anti-inflammatory profiles. We examine the mechanistic basis of these activities, particularly the dual inhibition of EGFR/VEGFR kinases and the selective blockade of COX-2.
Synthetic Architectures: Efficiency & Green Chemistry
The benzohydrazide scaffold (
Comparative Methodologies
Conventional synthesis often requires 3–6 hours of reflux in ethanol, leading to moderate yields and potential thermal degradation of sensitive substituents. Microwave-assisted synthesis (MW) has emerged as a superior alternative, driving reactions to completion in minutes with yields frequently exceeding 90%.
Expert Insight: The dielectric heating in MW synthesis couples directly with the polar reaction matrix, accelerating the rate-determining step of the nucleophilic attack on the carbonyl carbon. This is critical when synthesizing derivatives with steric bulk or electron-deactivating groups that retard conventional kinetics.
Synthesis Workflow Visualization
The following diagram outlines the decision logic and process flow for synthesizing benzohydrazide Schiff bases, highlighting the efficiency gap between methods.
Caption: Figure 1. Comparative workflow for benzohydrazide synthesis demonstrating the kinetic advantage of microwave irradiation.
Medicinal Chemistry & SAR Deep Dive
Antitubercular Activity: Targeting InhA
Benzohydrazide derivatives exhibit potent activity against Mycobacterium tuberculosis H37Rv. The pharmacophore shares structural homology with Isoniazid, suggesting a mechanism involving the inhibition of Enoyl-ACP reductase (InhA), a key enzyme in mycolic acid biosynthesis.
SAR Criticality:
-
Electron-Withdrawing Groups (EWG): Substituents like
or at the para-position of the phenyl ring enhance lipophilicity and cellular uptake into the mycobacterial cell wall. -
Hybridization: Fusing the benzohydrazide core with pyrrole or pyrazole rings significantly lowers the Minimum Inhibitory Concentration (MIC).
Table 1: Antitubercular Potency of Select Benzohydrazide Derivatives
| Compound ID | Scaffold Modification | MIC (µg/mL) vs H37Rv | Mechanistic Insight | Source |
| 4h | Benzylidene-benzohydrazide w/ 4-F | < 1.0 | >99% Growth Inhibition | [21] |
| 8n | N-acylhydrazone w/ 5-methyl-triazole | 2.5 | Bioisostere of Isoniazid | [17] |
| C8 | Pyrrolyl-benzohydrazide (3-Cl) | 6.25 | Dual efficacy (TB & Cancer) | [10] |
| Isoniazid | (Standard Control) | 0.2 | InhA Inhibition | -- |
Oncology: Dual Kinase Inhibition (EGFR/VEGFR)
In oncology, benzohydrazides act as ATP-competitive inhibitors of tyrosine kinases. The hydrazide linker provides hydrogen bonding capability (donor/acceptor) essential for interacting with the "hinge region" of kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).
Mechanistic Pathway: Blockade of these receptors prevents autophosphorylation, thereby halting the downstream RAS/RAF/MEK/ERK signaling cascade responsible for cell proliferation and angiogenesis.
Caption: Figure 2.[1] Mechanism of Action: Benzohydrazides competitively inhibit ATP binding at the kinase domain, arresting downstream oncogenic signaling.
Table 2: Anticancer Profiles (IC50 Values)
| Compound | Target | IC50 (µM) | Cell Line | Efficacy vs Standard | Source |
| H20 | EGFR | 0.08 | A549 (Lung) | Comparable to Erlotinib (0.03 µM) | [9] |
| SA7 | VEGFR-2 | 2.206 | HCT116 (Colon) | Comparable to Sorafenib (2.218 µM) | [15] |
| 6b | COX-2 (Anti-inflam) | 0.18 | -- | High Selectivity Index (SI = 6.[1]33) | [16] |
Anti-inflammatory Selectivity
Benzohydrazides substituted with sulfonamide (
-
Structural Logic: The bulky benzohydrazide scaffold fits into the larger hydrophobic side pocket of COX-2 (Val523), which is sterically restricted in COX-1 (Ile523).
-
Clinical Benefit: This selectivity minimizes gastrointestinal toxicity (ulceration) associated with non-selective NSAIDs.
Self-Validating Experimental Protocols
Protocol: Microwave-Assisted Synthesis of Benzohydrazide Schiff Bases
Rationale: This protocol utilizes microwave irradiation to reduce reaction time from hours to minutes, preventing the degradation of thermolabile aldehyde reactants.
Materials:
-
Benzohydrazide (1.0 mmol)
-
Substituted Benzaldehyde (1.0 mmol)
-
Ethanol (2-3 mL)
-
Glacial Acetic Acid (catalytic, 2-3 drops)
-
Microwave Reactor (e.g., Monowave 300 or domestic equivalent with careful power control)
Step-by-Step Methodology:
-
Preparation: In a borosilicate microwave vial, dissolve 1.0 mmol of benzohydrazide and 1.0 mmol of the target aldehyde in minimal ethanol (2 mL).
-
Catalysis: Add 2 drops of glacial acetic acid to catalyze the imine formation.
-
Irradiation: Seal the vial and irradiate at 140–160 W for 2–4 minutes . (Note: If using a domestic microwave, use "Low" setting and pulse in 30-second intervals to prevent superheating).
-
Monitoring: Check reaction progress via Thin Layer Chromatography (TLC) using n-hexane:ethyl acetate (7:3). The disappearance of the aldehyde spot indicates completion.
-
Isolation: Pour the hot reaction mixture into crushed ice. The Schiff base will precipitate immediately.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure product.
Protocol: In Vitro EGFR Kinase Assay (ELISA)
Rationale: To validate the mechanism of action, this assay directly measures the inhibition of EGFR phosphorylation.
-
Coating: Coat 96-well plates with PGT (Poly-Glu-Tyr) substrate (100 µL/well) and incubate at 37°C for 12 hours.
-
Reaction Mix: Add varying concentrations of the benzohydrazide derivative (0.01 µM – 100 µM) to the wells.
-
Initiation: Add purified EGFR enzyme and ATP (10 µM) diluted in kinase buffer (
HEPES, pH 7.4). Incubate for 1 hour at 37°C. -
Detection: Wash wells and add anti-phosphotyrosine antibody conjugated to HRP (Horseradish Peroxidase).
-
Quantification: Add TMB substrate. Stop reaction with
after 15 minutes. Read absorbance at 450 nm. -
Calculation: Plot Absorbance vs. Log[Concentration] to derive the IC50 value using non-linear regression.
References
-
Ali, A., et al. (2016).[2] "Conventional Versus Microwave Assisted Synthesis, Molecular Docking Studies and In Vitro Evaluation of Benzohydrazide Derivatives." Medicinal Chemistry (Los Angeles), 6: 583-592.[2] Link
-
Dubey, R. & Moorthy, N.S.H.N. (2007).[3] "Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative." Chem. Pharm.[3][4] Bull, 55, 115-117.[3] Link
-
Desai, N.C., et al. (2023).[1][5] "Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors." International Journal of Molecular Sciences. Link
-
Bhat, M.A., et al. (2023).[1][5] "Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study." Molecules, 28(13), 4983. Link
-
El-Mekabaty, A., et al. (2025).[1][2] "Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity."[6] ACS Omega. Link
-
Hasan, M., et al. (2024). "Synthesis, COX-2 inhibition, anti-inflammatory activity... of new pyridazine derivatives."[7] Bioorganic Chemistry, 151, 107623. Link
-
Carvalho, S.A., et al. (2011). "Synthesis, antitubercular activity, and SAR study of N-substituted-phenylamino-5-methyl-1H-1,2,3-triazole-4-carbohydrazides." Bioorganic & Medicinal Chemistry, 19(21).[1] Link
-
Al-Wahaibi, L.H., et al. (2020).[1] "Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides..." RSC Advances, 10, 5493-5507. Link
Sources
- 1. Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 4. drughunter.com [drughunter.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Profile & Structural Dynamics of N'-Benzoyl-N,N'-dimethylbenzohydrazide
This is an in-depth technical guide regarding the spectroscopic characterization and structural analysis of N'-Benzoyl-N,N'-dimethylbenzohydrazide (also known as 1,2-dibenzoyl-1,2-dimethylhydrazine).
Executive Summary
N'-Benzoyl-N,N'-dimethylbenzohydrazide (CAS: 1226-43-3) represents a critical structural scaffold in the study of non-peptide peptidomimetics and ecdysone receptor agonists. Unlike its non-methylated parent (1,2-dibenzoylhydrazine), the introduction of N-methyl groups eliminates the capacity for hydrogen bonding donors, fundamentally altering the conformational landscape.
This guide provides a rigorous analysis of the molecule's spectroscopic signature. For researchers, the critical insight lies not just in the static chemical shifts, but in the dynamic rotameric equilibrium driven by restricted rotation around the N-C(O) and N-N bonds.
Core Chemical Identity
| Property | Detail |
| IUPAC Name | N'-Benzoyl-N,N'-dimethylbenzohydrazide |
| Synonyms | 1,2-Dibenzoyl-1,2-dimethylhydrazine; Benzoic acid, 2-benzoyl-1,2-dimethylhydrazide |
| Formula | C₁₆H₁₆N₂O₂ |
| Molecular Weight | 268.31 g/mol |
| Melting Point | 78–84 °C (Significant depression vs. non-methylated analog m.p. 238°C) |
| Solubility | Soluble in CHCl₃, DMSO, MeOH; Insoluble in water |
Structural Analysis: The Rotamer Challenge
Before interpreting spectra, one must understand the stereodynamics. This molecule possesses two amide axes and one hydrazine axis, leading to complex conformational equilibria.
-
Amide Isomerism (E/Z): The tertiary amide bonds (
) exhibit restricted rotation. -
Symmetry: Chemically, the molecule is symmetric.[1] However, at room temperature, restricted rotation often breaks this symmetry on the NMR timescale if the interconversion barrier (
) is high. -
Conformers:
-
E,E (Extended): Methyl groups trans to carbonyl oxygens.
-
Z,Z (Folded): Methyl groups cis to carbonyl oxygens.
-
E,Z (Asymmetric): One methyl cis, one trans.
-
Senior Scientist Insight: In solution (CDCl₃), 1,2-diacyl-1,2-dimethylhydrazines often exist as a mixture of conformers. The E,E conformer is typically favored to minimize dipole-dipole repulsion between the adjacent carbonyls, but steric clash between the N-methyl and the phenyl ring in the E-form can destabilize it. Expect NMR signals to be broadened or split at room temperature, coalescing at higher temperatures (>60°C).
Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR)
Solvent: CDCl₃ | Frequency: 400 MHz (Recommended)
¹H NMR (Proton)
The proton spectrum is dominated by the N-methyl singlets and the benzoyl aromatic multiplets.
| Shift ( | Multiplicity | Integration | Assignment | Structural Note |
| 3.10 – 3.35 | Singlet (Broad) | 6H | N-CH₃ | May appear as two singlets or a broad hump due to rotamers (E/Z exchange). |
| 7.35 – 7.50 | Multiplet | 6H | Ar-H (meta/para) | Overlapping signals for the phenyl ring protons. |
| 7.55 – 7.70 | Multiplet | 4H | Ar-H (ortho) | Deshielded by the adjacent carbonyl anisotropy. |
Diagnostic Protocol: If the N-Me signal is split (e.g., two peaks at 3.15 and 3.28 ppm), perform a Variable Temperature (VT) NMR experiment. Heating the sample to 50-60°C should cause coalescence into a sharp singlet, confirming the dynamic equilibrium rather than impurities.
¹³C NMR (Carbon)
| Shift ( | Assignment | Structural Note |
| 33.0 – 36.0 | N-CH₃ | Chemical shift varies significantly with E/Z conformation. |
| 127.0 – 129.0 | Ar-C (meta/ortho) | Typical benzoyl aromatic region. |
| 130.5 | Ar-C (para) | |
| 135.0 | Ar-C (ipso) | Quaternary carbon. |
| 170.0 – 172.0 | C=O | Tertiary amide carbonyl. Significantly downfield compared to secondary amides. |
B. Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR
The IR spectrum is the quickest way to confirm the tertiary amide structure (absence of N-H stretch).
-
3050 cm⁻¹: C-H stretch (Aromatic).
-
2950 cm⁻¹: C-H stretch (Aliphatic N-Me).
-
1640 – 1660 cm⁻¹ (Strong): C=O Stretch (Amide I) . Note that tertiary amides typically absorb at lower frequencies than secondary amides, but the adjacent N-N repulsion can shift this.
-
Absence of 3200-3400 cm⁻¹: Crucial QC check. Any peak here indicates unreacted precursor (1,2-dibenzoylhydrazine) or moisture.
C. Mass Spectrometry (MS)
Ionization: EI (70 eV) or ESI+
-
Molecular Ion (M⁺): m/z 268.
-
Base Peak: m/z 105 (
). The stability of the benzoyl cation makes this the dominant fragment. -
Other Fragments:
-
m/z 77 (
). -
m/z 134 (
).
-
Synthesis & Purification Protocol
To obtain high-fidelity spectroscopic data, the sample must be synthesized free of the mono-methylated byproduct. The following protocol is adapted from standard Organic Syntheses methodologies for hydrazine alkylation.
Reaction Scheme (DOT Visualization)
Caption: Synthesis pathway via methylation of 1,2-dibenzoylhydrazine.
Step-by-Step Protocol
-
Preparation: In a 3-neck flask equipped with a mechanical stirrer, suspend 1,2-dibenzoylhydrazine (0.33 mol) in water (600 mL) containing NaOH (0.25 mol).
-
Alkylation: Simultaneously add Dimethyl Sulfate (Caution: Highly Toxic) and excess 30% NaOH solution dropwise over 1 hour. Maintain temperature < 25°C initially, then reflux for 2 hours to ensure completion.
-
Work-up: Cool the mixture. The product typically oils out or precipitates. Extract with Chloroform if liquid, or filter if solid.
-
Purification: Recrystallize from Glacial Acetic Acid or Ethanol/Water .
-
Validation: Check MP (Target: 78–84°C). If MP is >100°C, significant unmethylated precursor remains.
References
-
Synthesis & Properties: Organic Syntheses, Coll. Vol. 2, p. 208 (1943); Vol. 11, p. 34 (1931).
-
Crystal Structure (Analog): Shanmuga Sundara Raj, S., et al. "1,2-Dibenzoylhydrazine."[2] Acta Crystallographica Section C, vol. 56, no. 8, 2000, pp. 1011-1012.
-
Spectroscopic Data Source: PubChem Compound Summary for CID 71044, "Benzoic acid, 2-benzoyl-1,2-dimethylhydrazide".
- Conformational Analysis: Piskala, A., et al. "Conformation of 1,2-diacylhydrazines.
Sources
The Benzohydrazide Scaffold: From 19th Century Curiosity to Modern Pharmacophore
Abstract
This technical guide provides a comprehensive analysis of benzohydrazide compounds, tracing their trajectory from Theodor Curtius’s foundational work in the late 19th century to their current status as versatile pharmacophores in oncology and infectious disease management. We synthesize historical milestones with modern synthetic protocols, offering researchers a self-validating workflow for the synthesis and biological evaluation of these derivatives. Key focus areas include the mechanistic underpinnings of hydrazinolysis, Structure-Activity Relationships (SAR) governing EGFR and InhA inhibition, and detailed, reproducible experimental protocols.
Part 1: Historical Genesis & Evolution[1]
The history of benzohydrazide is inextricably linked to the discovery of hydrazine itself. The narrative arc of this molecule can be segmented into three distinct epochs:
The Curtius Era (1887–1900s)
The genesis of hydrazide chemistry began with Theodor Curtius , who first isolated hydrazine (
The Dormancy & The Isoniazid Spark (1900–1950)
For decades, benzohydrazide derivatives remained largely on the shelves of organic chemistry labs. The paradigm shifted radically in 1952 with the discovery of isoniazid (isonicotinylhydrazide). While not a benzohydrazide (it contains a pyridine ring), its structural homology ignited a global "gold rush" for hydrazide-based therapeutics. The potent anti-tubercular activity of the hydrazide moiety (
The Modern Renaissance (1990s–Present)
Modern medicinal chemistry has repurposed the benzohydrazide scaffold beyond tuberculosis. It is now recognized as a versatile linker and pharmacophore. The rigid phenyl ring acts as a hydrophobic core, while the hydrazide linker offers hydrogen bonding donors/acceptors critical for binding to kinase domains (e.g., EGFR) and bacterial enzymes.
Part 2: Chemical Architecture & Synthesis[2]
The Synthetic Workflow
The most robust method for synthesizing benzohydrazide is the nucleophilic acyl substitution (hydrazinolysis) of carboxylic esters. This pathway is preferred over the reaction with acid chlorides due to milder conditions and easier purification, although the latter is faster.
Mechanism of Action
The reaction proceeds via an addition-elimination mechanism:
-
Nucleophilic Attack: The terminal nitrogen of hydrazine (a potent alpha-effect nucleophile) attacks the carbonyl carbon of the ester.
-
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Elimination: The alkoxide group (leaving group) is expelled, reforming the carbonyl and yielding the hydrazide.
Critical Control Point: The reaction requires excess hydrazine to prevent the formation of sym-diacylhydrazines (dimers), where the product benzohydrazide reacts with another mole of ester.
Caption: Figure 1. Standard synthetic workflow for benzohydrazide via hydrazinolysis of esters.
Part 3: Pharmacological Landscape
The biological utility of benzohydrazides stems from their ability to form hydrogen bonds and chelate metals.
Antimicrobial Activity (Tuberculosis)
Benzohydrazide derivatives function as prodrugs or direct inhibitors of the Enoyl-ACP Reductase (InhA) enzyme in Mycobacterium tuberculosis.
-
Mechanism: Similar to isoniazid, these compounds can form adducts with NAD+, inhibiting InhA, which is crucial for mycolic acid biosynthesis (cell wall integrity).
Anticancer Activity (EGFR Inhibition)
Recent studies identify benzohydrazides as potent Epidermal Growth Factor Receptor (EGFR) inhibitors.[2]
-
Binding Mode: The carbonyl oxygen and hydrazide nitrogens form H-bonds with the hinge region of the kinase domain (e.g., Met793 in EGFR). The phenyl ring occupies the hydrophobic pocket.
Caption: Figure 2. Mechanism of Action for EGFR inhibition by benzohydrazide derivatives.
Part 4: Structure-Activity Relationship (SAR)
The efficacy of benzohydrazide derivatives is highly sensitive to substitutions on the phenyl ring.
Key SAR Rules:
-
Electron-Withdrawing Groups (EWGs): Substituents like
, , or at the para position often enhance antimicrobial activity by increasing the lipophilicity and altering the electronic density of the carbonyl group, facilitating cell wall penetration. -
Electron-Donating Groups (EDGs): Groups like
or (especially at the ortho position) can enhance antioxidant activity but may reduce metabolic stability. -
Linker Modification: Substitution on the hydrazide nitrogen (
) usually leads to hydrazones ( ), which often exhibit superior activity due to the extended conjugation system.
Caption: Figure 3. SAR Map illustrating the impact of structural modifications on biological activity.
Part 5: Experimental Protocols
Protocol 1: Synthesis of Benzohydrazide
Objective: Synthesize benzohydrazide from ethyl benzoate via hydrazinolysis.
Reagents:
-
Ethyl Benzoate (0.05 mol)
-
Hydrazine Hydrate (99%, 0.10 mol) - Note: 2:1 excess is crucial to prevent dimer formation.
-
Absolute Ethanol (30 mL)
Procedure:
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Addition: Dissolve 0.05 mol of ethyl benzoate in 30 mL of absolute ethanol.
-
Reaction: Add 0.10 mol of hydrazine hydrate dropwise while stirring.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Validation: Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The ester spot ( ) should disappear, and a lower spot (hydrazide) should appear. -
Isolation: Cool the mixture to room temperature. If precipitation does not occur, concentrate the solvent using a rotary evaporator to 1/3 volume and cool in an ice bath.
-
Filtration: Filter the white crystalline solid under vacuum.
-
Purification: Recrystallize from ethanol/water (1:1).
-
Characterization:
-
Melting Point: Expected range
. -
IR Spectrum: Look for doublet peaks at
( ) and strong stretch at .
-
Protocol 2: In Vitro Antimicrobial Assay (MIC Determination)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus.
Procedure:
-
Preparation: Dissolve the synthesized benzohydrazide in DMSO to a stock concentration of
. -
Dilution: Perform serial two-fold dilutions in a 96-well microtiter plate using Mueller-Hinton broth.
-
Inoculation: Add
of bacterial suspension ( ) to each well. -
Incubation: Incubate at
for 24 hours. -
Readout: Add
of Resazurin dye (0.01%). Incubate for 2 hours.-
Blue Color: No growth (Inhibition).
-
Pink Color: Growth (Metabolic reduction of dye).
-
-
Calculation: The lowest concentration remaining blue is the MIC.
References
-
Curtius, T. (1887).[1] "Ueber das Hydrazin". Berichte der deutschen chemischen Gesellschaft. Link
-
Curtius, T. (1895).[1] "Das Hydrazid der Benzoesäure".[3][4][5][6][7][8][9][10][11] Journal für Praktische Chemie. Link
-
Bernstein, J., et al. (1952). "Chemotherapy of experimental tuberculosis. V. Isonicotinic acid hydrazide (isoniazid) and related compounds". American Review of Tuberculosis. Link
-
Rollas, S., & Küçükgüzel, Ş. G. (2007).[9] "Biological activities of hydrazone derivatives". Molecules. Link
-
Sun, J., et al. (2016). "Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors". International Journal of Molecular Sciences. Link
-
BenchChem Technical Support. (2025). "Synthesis routes of Benzohydrazide". BenchChem.[1] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. sciences.uodiyala.edu.iq [sciences.uodiyala.edu.iq]
- 11. mdpi.com [mdpi.com]
"N'-Benzoyl-N,N'-dimethylbenzohydrazide and its analogs"
The -Dibenzoylhydrazine Scaffold: Structural Dynamics and Pharmacological Applications of Dimethyl Analogs
Executive Summary: The "Twisted" Scaffold
Compound Focus:
This technical guide analyzes the
This guide serves researchers requiring a robust synthesis protocol, a deep understanding of the scaffold's conformational entropy, and its logical connection to high-value agrochemicals and gene-switch technologies.
Chemical Architecture & Structural Dynamics
The core utility of
The Conformational "Twist"
The biological activity of this class depends heavily on the conformation of the amide bonds. The distinct "butterfly" shape required to fit into the Ecdysone Receptor (EcR) binding pocket is governed by the steric bulk on the nitrogen atoms.
-
E/Z Isomerism: The amide bonds can exist in cis (
) or trans ( ) conformations. -
Steric Clash: In the dimethyl analog, the two methyl groups create steric repulsion that prevents the molecule from adopting a planar structure. This forces the phenyl rings to twist out of plane, increasing solubility compared to the unsubstituted parent compound (
-dibenzoylhydrazine), which packs efficiently into high-melting crystals.
Comparative Structural Properties
The table below illustrates how N-substitution alters the physicochemical profile, driving the transition from a chemical curiosity to a bioactive agent.
| Property | Unsubstituted Parent | Dimethyl Analog (Target) | t-Butyl Analog (Tebufenozide) |
| Structure | Ph-CONH-NHCO-Ph | Ph-CON(Me)-N(Me)CO-Ph | Ph-CON(t-Bu)-NHCO-Ph |
| Steric Bulk | Low | Medium (Symmetric) | High (Asymmetric) |
| Conformation | Planar/Stacked H-bonds | Twisted/Rotamers | Fixed "L-Shape" |
| Solubility (Org) | Poor | Good | Excellent |
| Bioactivity (EcR) | Inactive | Weak/Probe | Potent Agonist |
Synthesis Protocol: -Dimethyl- -dibenzoylhydrazine
Experimental Strategy
Objective: Synthesize high-purity target compound avoiding mono-acylated byproducts. Mechanism: Nucleophilic acyl substitution (Schotten-Baumann type or Anhydrous). Critical Control Point: The symmetry of the reaction requires excess acylating agent or precise stoichiometry to ensure both nitrogens are benzoylated. We utilize an anhydrous base-catalyzed method to prevent hydrolysis.
Step-by-Step Methodology
Reagents:
- -Dimethylhydrazine dihydrochloride (10 mmol)
-
Benzoyl Chloride (22 mmol, 1.1 eq per site)
-
Triethylamine (TEA) or Pyridine (45 mmol, excess as acid scavenger)
-
Dichloromethane (DCM) (Anhydrous, 50 mL)
Protocol:
-
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Suspend
-dimethylhydrazine dihydrochloride (1.33 g, 10 mmol) in anhydrous DCM (30 mL). -
Free Base Liberation: Cool to 0°C in an ice bath. Add TEA (4.55 g, 6.3 mL) dropwise over 10 minutes. The solution will become cloudy as triethylamine hydrochloride salts form.
-
Acylation: Add Benzoyl Chloride (3.09 g, 2.55 mL) dropwise via syringe pump or pressure-equalizing addition funnel over 20 minutes. Crucial: Maintain temperature <5°C to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Quench & Wash:
-
Dilute with DCM (50 mL).
-
Wash with 1M HCl (
mL) to remove unreacted amine/pyridine. -
Wash with Saturated
( mL) to remove benzoic acid byproducts. -
Wash with Brine (
mL).
-
-
Isolation: Dry organic layer over anhydrous
, filter, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Gradient 10-30% EtOAc in Hexanes).
Yield Expectation: 75–85% as a white crystalline solid.
Validation:
Visualization: Synthesis & SAR Logic
Synthesis Workflow Diagram
Caption: Step-by-step anhydrous synthesis protocol for the target bis-acylhydrazine.
Structure-Activity Relationship (SAR) Logic
Why does the dimethyl analog fail as a commercial insecticide while the t-butyl analog succeeds?
Caption: SAR comparison showing why bulky alkyl groups (t-Butyl) are required for high receptor affinity.
Biological & Pharmacological Context[1][2][3][4][5]
Ecdysone Receptor (EcR) Agonism
The primary pharmacological interest in this scaffold is its ability to mimic 20-hydroxyecdysone , the insect molting hormone.
-
Mechanism: These compounds bind to the ligand-binding domain of the EcR, which forms a heterodimer with the Ultraspiracle protein (USP).
-
The "Lethal Molt": Agonism triggers a premature molt. The insect cannot escape its old cuticle and dies of starvation/desiccation.
-
Role of the Dimethyl Analog: While the t-butyl group (Tebufenozide) is required for nanomolar potency, the dimethyl analog is used in crystallographic studies to map the minimum steric requirements for the "U-shaped" bioactive conformation.
Gene Switch Technology
Beyond insecticides, this scaffold is the basis for RHEOSwitch® systems.
-
Concept: Researchers use the EcR (which is not present in mammals) as a gene switch in human/mammalian cells.
-
Application: A non-steroidal ligand (like a DBH analog) is added to cell cultures to turn on a specific gene. The
-dimethyl analog serves as a starting point for synthesizing orthogonal ligands that activate modified receptors but not wild-type receptors, reducing off-target effects in environmental applications.
References
-
Chemical Identity: N'-benzoyl-N,N'-dimethylbenzohydrazide.[1][2] CAS: 1226-43-3.[1] ChemSynthesis. Link
-
Insecticide Mechanism: Wing, K. D. (1988). "RH 5849, a nonsteroidal ecdysone agonist: Effects on a Drosophila cell line". Science, 241(4864), 467-469. Link
-
Crystallography & Conformation: Li, W. W., et al. (2009). "N'-[4-(Dimethylamino)benzylidene]acetohydrazide".[3] Acta Crystallographica Section E, 65(9), o2176. (Context on hydrazide conformations). Link
-
Synthesis Protocol Support: Toma, T., et al. (2007).[4] "N,N'-Ditosylhydrazine: A Convenient Reagent for Facile Synthesis of Diazoacetates".[4] Organic Letters, 9(16), 3195-3197. (Demonstrates hydrazine nucleophilicity/handling). Link
-
EcR Structure-Activity: Billas, I. M., et al. (2003). "Structural adaptability in the ligand-binding pocket of the ecdysone hormone receptor". Nature, 426(6962), 91-96. Link
Theoretical Profiling of N'-Benzoyl-N,N'-dimethylbenzohydrazide: Conformational Dynamics & Bioactivity
Content Type: Technical Whitepaper
Author: Senior Application Scientist
Executive Summary
This technical guide presents a comprehensive theoretical framework for the structural and electronic characterization of N'-Benzoyl-N,N'-dimethylbenzohydrazide (structurally synonymous with N,N'-dimethyl-N,N'-dibenzoylhydrazine). As a derivative of the 1,2-dibenzoylhydrazine class—known for potent insecticidal activity (e.g., Tebufenozide)—this molecule presents a unique conformational challenge. Unlike its non-methylated parent, the introduction of
This guide details the computational protocols required to map these dynamics, utilizing Density Functional Theory (DFT) for electronic structure analysis and Molecular Docking for predicting binding affinity against the Ecdysone Receptor (EcR).
Structural Dynamics & Conformational Landscape
The defining feature of N'-Benzoyl-N,N'-dimethylbenzohydrazide is the rotational freedom around the N-N bond and the E/Z isomerism of the two amide bonds. Theoretical studies must prioritize the identification of the global minimum energy conformer, as this dictates biological activity.
The Steric-Electronic Conflict
In the parent dibenzoylhydrazine, a pseudo-ring structure is often stabilized by intramolecular hydrogen bonds (
-
Amide Isomerism: Each amide bond can exist in E (trans) or Z (cis) conformation.
-
N-N Torsion: The lone pair repulsion on adjacent nitrogen atoms typically induces a gauche conformation (dihedral angle
), but conjugation with the carbonyls flattens this geometry.
Computational Workflow for Conformational Search
To accurately predict the structure, a multi-step workflow is required.
Figure 1: Hierarchical conformational search strategy ensuring the identification of the true global minimum.
Electronic Structure & Reactivity Descriptors
Once the global minimum is established (typically the E,E conformer with a twisted N-N backbone), electronic profiling reveals the molecule's reactivity.
Frontier Molecular Orbitals (FMO)
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical descriptor of chemical hardness (
-
HOMO Location: Predominantly localized on the hydrazine bridge and carbonyl oxygens (lone pair donation).
-
LUMO Location: Delocalized over the benzoyl aromatic rings (accepting electron density).
Table 1: Calculated Reactivity Descriptors (B3LYP/6-311++G(d,p))
| Descriptor | Symbol | Formula | Interpretation |
| Energy Gap | Lower gap = Higher reactivity/polarizability.[1] | ||
| Chemical Hardness | Resistance to charge transfer. | ||
| Electrophilicity | Capacity to accept electrons (Michael acceptor potential). | ||
| Dipole Moment | Vector Sum | Solvation and membrane permeability indicator. |
Molecular Electrostatic Potential (MEP)
MEP mapping is essential for predicting non-covalent interactions in the active site of the target protein.
-
Negative Regions (Red): Carbonyl oxygens (
). These are the primary hydrogen bond acceptors for receptor binding. -
Positive Regions (Blue): Methyl protons and aromatic ring edges.
-
Implication: The lack of N-H donors in the dimethyl derivative shifts the binding mode entirely to hydrophobic interactions (phenyl rings) and H-bond acceptance (carbonyls).
In Silico Biological Profiling: Ecdysone Receptor (EcR)
The structural homology of N'-Benzoyl-N,N'-dimethylbenzohydrazide to Tebufenozide suggests it targets the Ecdysone Receptor (EcR). Molecular docking is used to validate this hypothesis.[1][2]
Docking Protocol
-
Target: Crystal structure of the Ecdysone Receptor ligand-binding domain (LBD). (e.g., PDB ID: 1R1K or 2IBB ).
-
Grid Box: Centered on the native ligand (Ponasterone A or Tebufenozide) binding pocket.
-
Validation: Re-docking the co-crystallized ligand must yield an RMSD
.
Binding Mode Analysis
The theoretical model predicts a specific binding pose driven by the "U-shaped" or "folded" conformation of the hydrazine linkage.
Figure 2: Predicted interaction map between the ligand and key residues in the Ecdysone Receptor active site.
Experimental Protocols (Computational)
To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols must be adhered to strictly.
Geometry Optimization (Gaussian/ORCA)
-
Input Preparation: Construct the 2D structure and pre-optimize using the MMFF94 force field to relieve steric clashes.
-
Functional Selection: Use B3LYP (Becke, 3-parameter, Lee-Yang-Parr) for a balance of cost and accuracy.
-
Basis Set: Use 6-311++G(d,p) .[1][3][4]
-
Why? The diffuse functions (++) are critical for describing the lone pairs on the hydrazine nitrogens and carbonyl oxygens. The polarization functions (d,p) accurately describe the aromatic ring electronics.
-
-
Solvation: Apply the PCM (Polarizable Continuum Model) using water (
) to simulate biological environments.
Vibrational Frequency Analysis
-
Run a frequency calculation on the optimized geometry at the same level of theory.
-
Verification: Ensure no imaginary frequencies (NImag=0). If imaginary frequencies exist, the structure is a transition state, not a minimum.
-
Scaling: Multiply calculated frequencies by a scaling factor (typically 0.961 for B3LYP/6-311++G(d,p)) to correct for anharmonicity before comparing with experimental IR data.
Molecular Docking (AutoDock Vina)
-
Ligand Prep: Convert the optimized DFT structure (PDB format) to PDBQT. Assign Gasteiger charges. Merge non-polar hydrogens.
-
Receptor Prep: Remove water molecules and co-factors from the PDB crystal structure. Add polar hydrogens. Calculate Kollman charges.
-
Search Parameters: Set exhaustiveness to 32 (high precision).
-
Output: Analyze the top 9 poses based on Binding Affinity (
, kcal/mol).
References
-
Tebufenozide and Dibenzoylhydrazine Analogs
-
Dhadwal, S. et al. (2023). 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. PMC. Available at: [Link]
-
-
Conformational Analysis of Hydrazides
-
Silva, T. et al. (2018). Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones. ACS Omega. Available at: [Link]
-
-
DFT Methodology for Hydrazines
-
Crystal Structure Validation
-
Fun, H.K. et al. (2011). N′-(3,4-Dimethylbenzylidene)furan-2-carbohydrazide. Acta Crystallographica. Available at: [Link]
-
-
General DFT & Docking Protocols
Sources
Technical Monograph: Physicochemical Profiling & Synthetic Utility of N'-Benzoyl-N,N'-dimethylbenzohydrazide
Executive Summary
N'-Benzoyl-N,N'-dimethylbenzohydrazide (also known as 1,2-dibenzoyl-1,2-dimethylhydrazine) is a symmetrical diacylhydrazine derivative. While structurally related to the potent non-steroidal ecdysone agonist insecticides (e.g., Tebufenozide), this specific methylated analog serves primarily as a model compound for Structure-Activity Relationship (SAR) studies. Its inability to form intermolecular hydrogen bonds—due to N-methylation—results in a distinct physicochemical profile compared to its parent compound, 1,2-dibenzoylhydrazine.
This guide provides a rigorous analysis of the molecule’s identity, structural dynamics, synthetic pathways, and analytical characterization, designed for researchers in medicinal chemistry and agrochemical discovery.
Molecular Identity & Physicochemical Properties[1][2][3]
The following data consolidates the core identity parameters for N'-Benzoyl-N,N'-dimethylbenzohydrazide.
| Parameter | Value | Notes |
| IUPAC Name | N'-Benzoyl-N,N'-dimethylbenzohydrazide | Often cited as 1,2-Dibenzoyl-1,2-dimethylhydrazine |
| CAS Number | 1226-43-3 | Primary identifier for the symmetrical dimethyl derivative |
| Molecular Formula | C₁₆H₁₆N₂O₂ | |
| Molecular Weight | 268.31 g/mol | Monoisotopic Mass: 268.1212 |
| Melting Point | 84 – 87 °C | Significantly lower than unsubstituted parent (~238°C) [1] |
| Physical State | White crystalline needles | Crystallizes typically from ether/petroleum ether |
| Solubility | Soluble in CHCl₃, DCM, Acetone | Poor water solubility; lipophilic nature |
| SMILES | CN(N(C)C(=O)c1ccccc1)C(=O)c2ccccc2 | Symmetrical structure |
Structural Chemistry & Conformational Dynamics
The Impact of N-Methylation
The introduction of methyl groups at the
-
Loss of Hydrogen Bonding: Unlike 1,2-dibenzoylhydrazine, which forms robust polymeric chains in the crystal lattice via intermolecular
hydrogen bonds, the dimethyl derivative lacks hydrogen bond donors. This explains the drastic reduction in melting point (from ~238°C to ~85°C). -
Amide Rotamerism (E/Z Isomerism): The
amide bond possesses partial double-bond character, leading to restricted rotation. In solution, the molecule exists in equilibrium between conformational isomers ( ; ; ). The steric bulk of the methyl groups vs. the phenyl rings dictates the population of these rotamers, which is critical for binding affinity in biological targets like the Ecdysone Receptor (EcR).
Conformational Equilibrium Diagram
The following diagram illustrates the logical flow of conformational analysis and its biological implication.
[3]
Synthetic Methodology
Protocol Selection: Schotten-Baumann Benzoylation
While N-methylation of 1,2-dibenzoylhydrazine is possible, it often suffers from over-alkylation or regioselectivity issues. The most robust, self-validating protocol involves the direct benzoylation of 1,2-dimethylhydrazine.
Safety Note: 1,2-Dimethylhydrazine is a potent carcinogen and must be handled in a fume hood with appropriate PPE (double nitrile gloves).
Step-by-Step Procedure
Reagents:
-
1,2-Dimethylhydrazine dihydrochloride (1.0 eq)
-
Benzoyl Chloride (2.2 eq)
-
Sodium Hydroxide (4.0 eq, 10% aqueous solution)
-
Solvent: Dichloromethane (DCM) or Water (biphasic)
Workflow:
-
Preparation: Dissolve 1,2-dimethylhydrazine dihydrochloride in water. Cool to 0–5°C in an ice bath.
-
Basification: Add the NaOH solution slowly to liberate the free hydrazine base.
-
Acylation: Add Benzoyl Chloride dropwise while vigorously stirring. Maintain temperature <10°C to prevent hydrolysis of the acid chloride.
-
Checkpoint: Monitor pH. Keep the solution alkaline (pH > 9) to scavenge the generated HCl.
-
-
Precipitation/Extraction:
-
Purification: Recrystallize from a mixture of Diethyl Ether and Petroleum Ether (1:1).
-
Target: White needles, MP 84–87°C [1].[2]
-
Synthesis Workflow Diagram
Analytical Characterization
To validate the synthesis, the following analytical signatures must be confirmed.
Proton NMR ( -NMR)
-
Solvent:
-
Key Signals:
-
ppm: Singlet (or split singlets due to rotamers) corresponding to the
protons. Integration = 6H. - ppm: Multiplets corresponding to the aromatic protons (meta/para).
- ppm: Multiplets corresponding to the aromatic protons (ortho). Integration = 10H total aromatics.
-
ppm: Singlet (or split singlets due to rotamers) corresponding to the
Mass Spectrometry (MS)
-
Technique: ESI-MS or GC-MS.
-
Expected Ion:
. -
Fragmentation: Loss of benzoyl group (
) may be observed at m/z 105.
Biological Context & Applications[7][8][13]
Ecdysone Receptor (EcR) Agonism
This molecule belongs to the dibenzoylhydrazine class of insecticides.
-
Mechanism: These compounds mimic the insect molting hormone 20-hydroxyecdysone. They bind to the EcR, causing premature and lethal molting.
-
SAR Insight: The commercial success of this class (e.g., Tebufenozide) relies on bulky substituents (tert-butyl) on the nitrogen atoms. The dimethyl analog described here serves as a negative control or low-potency reference in SAR studies. The methyl groups are often too small to fill the hydrophobic pocket of the EcR efficiently compared to the tert-butyl groups, resulting in significantly lower biological activity [2].
Chemical Stability
The N-methyl groups protect the hydrazine core from oxidation relative to the unsubstituted hydrazide. However, the amide bonds are susceptible to hydrolysis under strongly acidic or basic conditions at elevated temperatures.
References
-
Organic Syntheses. (1943). Dibenzoylhydrazine and 1,2-Dimethylhydrazine derivatives. Coll. Vol. 2, p. 208. (Verified via Organic Syntheses database).
-
Dhadialla, T. S., Carlson, G. R., & Le, D. P. (1998). New insecticides with ecdysteroidal and juvenile hormone activity. Annual Review of Entomology, 43(1), 545-569.
-
ChemicalBook. (2023).[3] 1,2-Dibenzoyl-1,2-dimethylhydrazine Product Data.
Sources
Methodological & Application
Technical Application Note: Scalable Synthesis and Characterization of N'-Benzoyl-N,N'-dimethylbenzohydrazide
Executive Summary
This application note details the optimized synthesis of N'-Benzoyl-N,N'-dimethylbenzohydrazide (CAS 1226-43-3), a critical intermediate in the production of 1,2-dimethylhydrazine (SDMH) and a structural model for non-steroidal ecdysone agonists (e.g., tebufenozide).[1]
While the target molecule can theoretically be synthesized by acylating 1,2-dimethylhydrazine, this route is operationally hazardous due to the extreme toxicity and volatility of the hydrazine precursor.[1] We present here the "Protected Hydrazine" Protocol , a safer, scalable methodology involving the methylation of
Safety & Compliance (Critical)
WARNING: This protocol involves the use of Dimethyl Sulfate (DMS) and generates intermediates that may hydrolyze to 1,2-dimethylhydrazine (SDMH) .[1]
-
Dimethyl Sulfate: A potent alkylating agent and suspected carcinogen. Use only in a functioning fume hood with specific neutralization protocols (e.g., concentrated ammonia or NaOH) available for spills.
-
1,2-Dimethylhydrazine: A known potent carcinogen and neurotoxin.[1] Avoid acidic hydrolysis of the final product unless specifically intended.
-
PPE Requirements: Double nitrile gloves, face shield, chemical-resistant apron, and respirator (if outside hood containment).[1]
Retrosynthetic Analysis & Strategy
The synthesis is designed to avoid handling free 1,2-dimethylhydrazine.[1] Instead, we construct the hydrazine core first, protect it with benzoyl groups, alkylate the nitrogen centers, and isolate the stable target.[1]
Figure 1: Retrosynthetic strategy prioritizing safety. The chosen route (Green) utilizes stable solid intermediates.[1]
Experimental Protocols
Phase 1: Synthesis of N,N'-Dibenzoylhydrazine (Precursor)
Objective: Create the stable hydrazine scaffold.[1] Reaction Type: Schotten-Baumann Acylation.[1]
Reagents:
-
Hydrazine Sulfate: 0.5 mol (65.0 g)[1]
-
Benzoyl Chloride: 1.0 mol (140.6 g / ~116 mL)[1]
-
Sodium Hydroxide (NaOH): 2.0 mol (80 g) dissolved in 400 mL water.[1]
Procedure:
-
Dissolution: In a 1L round-bottom flask, suspend hydrazine sulfate in 100 mL of water.
-
Basification: Slowly add the NaOH solution while cooling in an ice bath to keep
. The hydrazine sulfate will dissolve as the free base is liberated. -
Acylation: Add Benzoyl Chloride dropwise over 60 minutes with vigorous mechanical stirring. Maintain temperature at
.-
Observation: A thick white precipitate will form immediately.
-
-
Completion: Stir for an additional 2 hours at room temperature.
-
Work-up: Filter the white solid under vacuum. Wash the cake with saturated
(to remove benzoic acid) followed by abundant water. -
Purification: Recrystallize from boiling glacial acetic acid or ethanol.
-
Validation: Dry product in a vacuum oven at 80°C.
Phase 2: Methylation to N'-Benzoyl-N,N'-dimethylbenzohydrazide (Target)
Objective: Double N-methylation of the dibenzoyl precursor.
Reaction Type: Nucleophilic Substitution (
Reagents:
-
N,N'-Dibenzoylhydrazine (from Phase 1): 0.1 mol (24.0 g)[1]
-
Dimethyl Sulfate (DMS): 0.25 mol (31.5 g / ~24 mL) [TOXIC] [1]
-
Acetone (optional): 20 mL (to assist solubility)
Procedure:
-
Suspension: Suspend the finely powdered N,N'-Dibenzoylhydrazine in the 10% NaOH solution in a 500 mL flask equipped with a reflux condenser and dropping funnel.
-
Heating: Warm the mixture to 40-50°C. The solid may not fully dissolve initially.
-
Alkylation: Add Dimethyl Sulfate dropwise over 45 minutes.
-
Critical Control: The reaction is exothermic. Maintain temperature between 50-60°C. Do not exceed 70°C to prevent hydrolysis of DMS.[1]
-
-
Reflux: After addition, heat the mixture to gentle reflux (approx. 80-90°C) for 2 hours. The mixture should become homogenous or form an oil layer as the methylated product forms.
-
Cooling: Cool the reaction mixture to 0-5°C in an ice bath. The oily product should solidify.
-
Isolation: Filter the solid. If the product remains oily, extract with dichloromethane (
mL), dry over , and evaporate. -
Purification: Recrystallize from ethanol/water (1:1) or petroleum ether.[1]
Characterization & Validation Data
The successful synthesis is validated by a significant drop in melting point compared to the precursor, indicating the loss of intermolecular hydrogen bonding due to N-methylation.[1]
| Property | Precursor (Dibenzoylhydrazine) | Target (Dimethyl Derivative) | Validation Criteria |
| Appearance | White needles | White crystalline solid | Distinct crystal habit change |
| Melting Point | 238–240°C | 78–84°C | Sharp depression confirms alkylation |
| Solubility (Water) | Insoluble | Insoluble | - |
| Solubility (EtOH) | Low (requires hot AcOH) | High | Improved organic solubility |
| CAS No. | 787-84-8 | 1226-43-3 | - |
Mechanistic Pathway
The reaction relies on the deprotonation of the amide nitrogen, increasing its nucleophilicity to attack the methyl group of dimethyl sulfate.
Figure 2: Stepwise alkylation mechanism under basic conditions.
Troubleshooting & Optimization
-
Incomplete Methylation: If the melting point of the final product is >90°C, it likely contains mono-methylated impurity or unreacted precursor.[1] Remedy: Repeat the reflux step with an additional 0.5 eq of NaOH and Dimethyl Sulfate.
-
Oiling Out: The product has a low melting point (~80°C) and may oil out if the solvent is too hot. Remedy: Ensure slow cooling with vigorous stirring to promote crystallization. Seed crystals from a previous batch are highly effective.
-
Yield Loss: Hydrolysis of the amide bond can occur if the NaOH concentration is too high (>20%) during reflux. Remedy: Adhere strictly to 10% NaOH concentration.
References
-
BenchChem. (2025).[1] Synthesis of N'-Benzoyl-2-methylbenzohydrazide: A Technical Guide. Retrieved from [1]
-
ChemicalBook. (2025).[1][3][4] N,N'-Dibenzoylhydrazine Properties and Safety. Retrieved from [1]
-
AxSyn. (2025).[2][4][5] Physical Properties of CAS 1226-43-3. Retrieved from [1]
-
Toma, T., et al. (2007).[6] N,N'-Ditosylhydrazine: A Convenient Reagent. Organic Letters, 9(16), 3195-3197.[1] (Cited for comparative hydrazine chemistry).[1][7] Retrieved from [1]
-
NIST WebBook. (2025). Thermochemical Data for Dimethylhydrazines. Retrieved from [1]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. N,N'-DIBENZOYLHYDRAZINE | 787-84-8 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide [mdpi.com]
- 6. N,N'-Ditosylhydrazine: A Convenient Reagent for Facile Synthesis of Diazoacetates [organic-chemistry.org]
- 7. echemi.com [echemi.com]
Application Note: N'-Benzoyl-N,N'-dimethylbenzohydrazide as a Peptidomimetic Scaffold in Enzyme Inhibitor Development
Executive Summary
This technical guide outlines the utility of N'-Benzoyl-N,N'-dimethylbenzohydrazide (and the broader bisacylhydrazine class) in the development of enzyme inhibitors. While historically recognized as the scaffold for non-steroidal ecdysone agonists (e.g., Tebufenozide) in agrochemistry, this structural motif possesses unique physicochemical properties—specifically restricted N-N bond rotation and hydrolytic stability —that make it an invaluable peptidomimetic in medicinal chemistry.
This document details protocols for synthesizing this scaffold, profiling its inhibitory potential against metalloenzymes (specifically Urease ) and proteases, and assessing its metabolic stability. The N,N'-dimethyl substitution is critical: it eliminates hydrogen bond donors on the hydrazide linkage, forcing the molecule into specific conformational rotamers that probe hydrophobic pockets in enzyme active sites.
Chemical Basis & Mechanism of Action[1]
The Peptidomimetic Advantage
The core structure of N'-Benzoyl-N,N'-dimethylbenzohydrazide consists of two benzoyl groups linked by an N,N'-dimethylhydrazine bridge.
-
Peptide Isostere: The $ -C(=O)-N(Me)-N(Me)-C(=O)- $ backbone mimics the electronic and steric properties of a peptide bond but is resistant to proteolytic cleavage.
-
Conformational Locking: The steric bulk of the methyl groups creates a high rotational energy barrier around the N-N bond. This allows the molecule to exist in stable cis or trans conformations, serving as a "molecular ruler" to measure the steric tolerance of an enzyme's active site.
Inhibition Mechanisms
-
Metalloenzyme Inhibition (Urease/Tyrosinase): The carbonyl oxygens can serve as bidentate ligands, chelating active site metal ions (e.g.,
in Urease, in Tyrosinase), thereby blocking substrate access. -
Transition State Mimicry: The twisted geometry of the hydrazide linkage often mimics the tetrahedral transition state of amide hydrolysis, making these compounds potent competitive inhibitors of serine and cysteine proteases.
Experimental Protocols
Protocol A: Synthesis of N'-Benzoyl-N,N'-dimethylbenzohydrazide
Objective: To generate high-purity reference material for inhibition assays.
Reagents:
-
N,N'-Dimethylhydrazine dihydrochloride (CAS: 306-37-6)
-
Benzoyl Chloride (CAS: 98-88-4)
-
Triethylamine (
), anhydrous -
Dichloromethane (DCM), anhydrous[1]
Step-by-Step Methodology:
-
Preparation: In a flame-dried 250 mL round-bottom flask, suspend N,N'-dimethylhydrazine dihydrochloride (10 mmol) in 50 mL anhydrous DCM under Nitrogen atmosphere.
-
Base Addition: Cool to 0°C. Add
(45 mmol) dropwise. The solution will become cloudy as amine salts form. -
Acylation: Add Benzoyl Chloride (22 mmol) dropwise over 20 minutes. Maintain temperature < 5°C to prevent side reactions.
-
Reaction: Allow to warm to room temperature (RT) and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Workup: Quench with 50 mL saturated
. Extract organic layer, wash with 1M HCl (to remove unreacted amine), then Brine. -
Purification: Dry over
, concentrate in vacuo. Recrystallize from Ethanol/Water.-
Quality Control: Confirm structure via
-NMR. Look for the characteristic N-Methyl singlets (approx. 3.1-3.3 ppm), which may appear split due to rotamers.
-
Protocol B: Urease Inhibition Assay (Spectrophotometric)
Objective: To determine the IC50 of the compound against Jack Bean Urease (EC 3.5.1.5).
Principle: Urease hydrolyzes urea to ammonia.[2] The ammonia reacts with phenol-hypochlorite (Berthelot reaction) to form a blue indophenol complex, measured at 625 nm. Inhibitors reduce color formation.
Materials:
-
Jack Bean Urease (Type III, Sigma)
-
Substrate: Urea (100 mM in phosphate buffer)
-
Buffer: 100 mM Phosphate Buffer, pH 7.4
-
Reagent A: Phenol (1% w/v) + Sodium Nitroprusside (0.005% w/v)
-
Reagent B: NaOH (0.5% w/v) + NaOCl (0.1% active chlorine)
Workflow:
-
Solubilization: Dissolve N'-Benzoyl-N,N'-dimethylbenzohydrazide in DMSO to make a 10 mM stock. Prepare serial dilutions (0.1 µM to 100 µM).
-
Incubation:
-
Add 10 µL of Inhibitor solution to 96-well plate.
-
Add 25 µL of Enzyme solution (5 U/mL).
-
Incubate at 37°C for 15 minutes (allows for slow-binding inhibition).
-
-
Reaction Start: Add 50 µL of Urea solution. Incubate for 10 minutes at 37°C.
-
Termination & Development:
-
Add 40 µL Reagent A.
-
Add 40 µL Reagent B.
-
Incubate 15 mins at RT for color development.
-
-
Measurement: Read Absorbance at 625 nm (
).
Data Analysis:
Calculate % Inhibition:
Data Presentation & Analysis
Expected Kinetic Profiles
When characterizing the inhibition, distinguish between competitive and non-competitive modes using a Lineweaver-Burk plot.
| Parameter | Competitive Inhibition | Non-Competitive Inhibition | Mechanism Note |
| Vmax | Unchanged | Decreases | Competitive implies binding at the active site (Ni chelation). |
| Km | Increases | Unchanged | Non-competitive implies allosteric binding or irreversible inactivation. |
| Ki | Low µM range | Mid µM range | Bisacylhydrazines typically show Competitive kinetics for metalloenzymes. |
Structural Activity Relationship (SAR) Summary
-
N-Methylation: Increases lipophilicity and locks conformation. Effect: often increases potency against hydrophobic pockets compared to N-H analogs.
-
Benzoyl Substitution: Electron-donating groups (e.g., 4-OMe) on the phenyl ring generally enhance metal chelation capability.
Visualization of Workflows
Enzyme Screening Workflow
The following diagram illustrates the logical flow from compound synthesis to kinetic validation.
Caption: Figure 1. Step-by-step workflow for validating bisacylhydrazine derivatives as enzyme inhibitors.
Mechanism of Urease Inhibition
This diagram depicts the competitive binding mechanism where the hydrazide motif chelates the Nickel ions.
Caption: Figure 2. Competitive inhibition mechanism via chelation of active site Nickel ions.
Metabolic Stability & Safety (Critical Note)
While developing these inhibitors, researchers must account for the metabolic fate of the hydrazine moiety.
-
CYP450 Inhibition: Hydrazide derivatives can form metabolic intermediate complexes (MICs) with Cytochrome P450, leading to quasi-irreversible inhibition.
-
Protocol: Incubate 10 µM compound with Human Liver Microsomes (HLM) and NADPH. Monitor disappearance via LC-MS/MS.
-
Alert: Rapid metabolism suggests the need for steric protection (e.g., ortho-substitution on the phenyl ring) to improve half-life.
References
-
Saeed, A., et al. (2017). Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. PMC - NIH. Retrieved from [Link]
-
Smagghe, G., et al. (1998). The Bisacylhydrazine Insecticides: Mechanism and Selectivity. ResearchGate.[3] Retrieved from [Link]
-
Liu, et al. (2022).[4] In silico characterization of aryl benzoyl hydrazide derivatives as potential inhibitors of RdRp enzyme of H5N1 influenza virus. PMC - PubMed Central. Retrieved from [Link]
-
Deriu, C., et al. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. PubMed. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In silico characterization of aryl benzoyl hydrazide derivatives as potential inhibitors of RdRp enzyme of H5N1 influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Antimicrobial Activity Testing of Novel Benzohydrazides
Executive Summary
The benzohydrazide scaffold (
This guide provides a rigorous, standardized workflow for evaluating the antimicrobial efficacy of these compounds. Unlike generic protocols, this document addresses the specific physicochemical challenges of benzohydrazides—primarily aqueous solubility and aggregation—ensuring that "inactive" results are due to lack of potency, not precipitation.
Chemical & Biological Context
The Pharmacophore
Benzohydrazides often function as isosteres of amide bonds but with an additional hydrogen bond donor. Their antimicrobial activity is frequently driven by the substitution pattern on the phenyl ring:
-
Electron-Withdrawing Groups (EWGs): (e.g.,
) often enhance lipophilicity and membrane penetration. -
Mechanism of Action (MoA): The primary target is often the ATPase domain of DNA Gyrase B, preventing ATP hydrolysis and subsequent DNA supercoiling, leading to replication arrest.
Experimental Workflow
The following diagram outlines the critical path from compound solubilization to mechanistic validation.
Figure 1: Integrated workflow for benzohydrazide evaluation. Colors indicate critical decision gates (Red: High Risk/Stop; Blue: Standard Assay; Green: Validation).
Protocol 1: High-Throughput MIC Determination (Resazurin Modified)
Objective: Determine the Minimum Inhibitory Concentration (MIC) using a colorimetric redox indicator (Resazurin/Alamar Blue) to overcome the visual ambiguity often caused by benzohydrazide precipitation.
Critical Causality: Solubility
Benzohydrazides are prone to micro-precipitation in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
The Trap: A cloudy well is usually scored as "growth." If the compound precipitates, it mimics bacterial growth, leading to false negatives (high MIC).
-
The Fix: Use Resazurin.[1][2] Living bacteria reduce blue resazurin (non-fluorescent) to pink resorufin (highly fluorescent). Precipitated drug remains blue.
Materials
-
Media: CAMHB (Cation-Adjusted Mueller-Hinton Broth).[3]
-
Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS).
-
Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).
-
Controls: Ciprofloxacin (Positive), DMSO (Vehicle Negative).
Step-by-Step Methodology
-
Compound Preparation:
-
Dissolve benzohydrazide in 100% DMSO to create a 10 mg/mL stock.
-
Dilution: Prepare intermediate dilutions in CAMHB so the final DMSO concentration in the well is ≤ 1% . High DMSO is toxic to bacteria and invalidates the test.
-
-
Inoculum Standardization:
-
Prepare a direct colony suspension in saline to match a 0.5 McFarland standard (
CFU/mL). -
Dilute this suspension 1:100 in CAMHB to achieve
CFU/mL.
-
-
Plate Setup (96-well):
-
Add 50 µL of compound dilutions (2x final conc) to columns 1–10.
-
Add 50 µL of bacterial inoculum to columns 1–11.
-
Column 11: Growth Control (Bacteria + Media + DMSO).
-
Column 12: Sterility Control (Media only).
-
-
Incubation:
-
Incubate at
for 18–20 hours (aerobic).
-
-
Readout (The Resazurin Step):
-
Add 30 µL of Resazurin solution to all wells.
-
Incubate for an additional 2–4 hours.
-
Scoring:
-
Pink: Viable bacteria (Growth).
-
Blue/Purple: No viable bacteria (Inhibition).
-
-
MIC Definition: The lowest concentration that remains blue (prevents color change).[1]
-
Protocol 2: Time-Kill Kinetics
Objective: Distinguish between bacteriostatic (inhibits growth) and bactericidal (kills bacteria) activity.[3] Benzohydrazides targeting DNA gyrase often exhibit bactericidal activity at
Experimental Logic
A simple MIC tells you potency but not efficacy over time. This assay measures the log-reduction of viable colony-forming units (CFU) over 24 hours.[3][4]
Methodology
-
Setup: Prepare 10 mL tubes of CAMHB containing the benzohydrazide at
and . -
Inoculation: Inoculate with
CFU/mL. -
Sampling: Remove 100 µL aliquots at
hours. -
Quantification:
-
Serially dilute samples (1:10 to 1:1000) in saline.
-
Plate 20 µL spots onto Mueller-Hinton Agar.
-
Incubate overnight and count colonies.
-
-
Analysis: Plot
vs. Time.
Data Interpretation
| Outcome | Definition |
| Bacteriostatic | |
| Bactericidal |
Protocol 3: Mechanism of Action (DNA Gyrase Inhibition)
Objective: Confirm that the benzohydrazide targets the DNA supercoiling process.
The Pathway
Benzohydrazides typically compete with ATP for the binding site on the GyrB subunit.
Figure 2: Mechanistic interference of DNA Gyrase by Benzohydrazides.
Supercoiling Assay Protocol
-
Reagents: Relaxed pBR322 plasmid DNA, E. coli DNA Gyrase (recombinant), Assay Buffer, ATP.
-
Reaction:
-
Mix Relaxed Plasmid + Gyrase + Test Compound (varying concentrations).
-
Initiate reaction by adding ATP .
-
Incubate at
for 30 minutes.
-
-
Termination: Add Stop Buffer (SDS + Proteinase K).
-
Analysis: Run samples on a 1% Agarose Gel without Ethidium Bromide (stain post-run).
-
Result:
-
Active Gyrase (No Drug): Converts relaxed DNA (slow migration) to supercoiled DNA (fast migration).
-
Inhibited Gyrase (With Drug): DNA remains in the relaxed band position.
-
Protocol 4: Selectivity Index (SI) Calculation
Objective: Ensure the antimicrobial activity is not due to general protoplasmic poisoning.
Cytotoxicity Assay (MTT)
-
Seed Vero or HeLa cells (
cells/well) in 96-well plates. -
Treat with benzohydrazide for 24 hours.
-
Add MTT reagent; measure absorbance at 570 nm.[5]
-
Calculate
(Concentration cytotoxic to 50% of cells).[5]
The SI Formula
-
SI < 1: Toxic (Compound kills host cells before bacteria).
-
SI > 10: Promising therapeutic window.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[6][7] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). [Link][7][8]
-
Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals.[9] Methods, 42(4), 321-324. [Link]
-
Pankey, G. A., & Sabath, L. D. (2004). Clinical relevance of bacteriostatic versus bactericidal mechanisms of action in the treatment of Gram-positive bacterial infections. Clinical Infectious Diseases, 38(6), 864-870. [Link]
-
Oblak, M., et al. (2007). N-acylhydrazones as inhibitors of DNA gyrase B. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. e-century.us [e-century.us]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. emerypharma.com [emerypharma.com]
- 5. Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. standards.globalspec.com [standards.globalspec.com]
- 7. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 8. protocols.io [protocols.io]
- 9. Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
"use of N'-Benzoyl-N,N'-dimethylbenzohydrazide in structure-activity relationship studies"
APPLICATION NOTE: Mechanistic Profiling of Ecdysone Agonists using -Benzoyl- -dimethylbenzohydrazide
Executive Summary & Scientific Rationale
The discovery of non-steroidal ecdysone agonists, exemplified by RH-5849 (1,2-dibenzoyl-1-tert-butylhydrazine), revolutionized insect growth regulation (IGR) technology. While RH-5849 and its successors (Tebufenozide, Methoxyfenozide) rely on a bulky tert-butyl group and a specific hydrogen-bonding network, the symmetric analog
Why Use BDBH-Me2?
-
H-Bond Donor Deletion: Unlike active BAHs which possess at least one secondary amide (-NH-) acting as a hydrogen bond donor to the EcR ligand-binding pocket (LBP), BDBH-Me2 is fully methylated at the hydrazine bridge. This abolishes H-bond donor capability, allowing researchers to quantify the thermodynamic contribution of the amide proton to binding affinity.
-
Conformational Locking: The methylation of both nitrogen atoms introduces significant steric repulsion, altering the cis/trans rotamer equilibrium of the amide bonds compared to the mono-alkylated analogs.
-
Baseline Toxicity Determination: It establishes the "floor" of biological activity for the dibenzoylhydrazine scaffold, serving as a reference point for calculating the selectivity index of novel analogs.
Chemical Context & SAR Logic
To understand the utility of BDBH-Me2, one must contrast it with the bioactive prototype RH-5849.
| Feature | RH-5849 (Prototype Agonist) | BDBH-Me2 (SAR Probe) | SAR Implication |
| Structure | 1,2-dibenzoyl-1-tert-butylhydrazine | 1,2-dibenzoyl-1,2-dimethylhydrazine | Probes steric bulk vs. symmetry. |
| Bridge Substitution | Tests necessity of bulky hydrophobic fit. | ||
| H-Bonding | 1 Donor (NH), 2 Acceptors (C=O) | 0 Donors, 2 Acceptors (C=O) | Quantifies H-bond energy in LBP. |
| EcR Affinity | High ( | Low / Negligible | Validates the "Active Conformation" model. |
Visualization: SAR Logic Flow
The following diagram illustrates the decision tree for using BDBH-Me2 in a screening workflow.
Experimental Protocols
Protocol A: Synthesis of N'-Benzoyl-N,N'-dimethylbenzohydrazide
Note: This protocol ensures high purity required for accurate
Reagents:
-
1,2-Dimethylhydrazine dihydrochloride (Sigma-Aldrich)
-
Benzoyl chloride (Freshly distilled)
-
Triethylamine (Et
N) -
Dichloromethane (DCM, Anhydrous)
Step-by-Step Methodology:
-
Preparation: Suspend 1,2-dimethylhydrazine dihydrochloride (10 mmol) in 50 mL anhydrous DCM in a round-bottom flask under
atmosphere. -
Base Addition: Cool to 0°C. Add Et
N (45 mmol) dropwise. The mixture will become a slurry. -
Acylation: Add Benzoyl chloride (22 mmol) dropwise over 30 minutes, maintaining temperature < 5°C.
-
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Quench with saturated NaHCO
. Extract organic layer, wash with 1N HCl (to remove unreacted hydrazine/amine), then brine. Dry over MgSO . -
Purification: Recrystallize from Ethanol/Water.
-
Validation: Confirm structure via
H-NMR. Key diagnostic: Singlet for N-Me groups (approx 3.1-3.3 ppm) and absence of NH broad singlet.
Protocol B: Competitive Receptor Binding Assay (EcR-LBD)
Objective: Determine the
Biological System:
-
Receptor: In vitro translated EcR/USP heterodimer (from Drosophila or Spodoptera plasmids) or nuclear extracts from Sf9 cells.
-
Radioligand: [
H]-Ponasterone A (PonA).
Workflow:
-
Lysate Preparation: Harvest Sf9 cells expressing EcR/USP. Lyse in binding buffer (10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM DTT, 10% glycerol).
-
Incubation:
-
Prepare 1.5 mL Eppendorf tubes.
-
Add 50 µL cell lysate.
-
Add 10 µL [
H]-PonA (Final conc: 1 nM). -
Add 10 µL BDBH-Me2 (Concentration range:
M to M). Use DMSO as vehicle control.
-
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Separation: Add 100 µL Dextran-Coated Charcoal (DCC) suspension to strip unbound ligand. Incubate 10 min on ice.
-
Centrifugation: Spin at 12,000 x g for 5 minutes.
-
Quantification: Aliquot supernatant into scintillation fluid and count CPM.
-
Data Analysis: Plot % Specific Binding vs. Log[Ligand]. Calculate
using non-linear regression (GraphPad Prism).
Expected Result: BDBH-Me2 should show no significant displacement of PonA up to 10 µM, confirming that the lack of H-bond donor and steric bulk prevents effective binding. If binding is observed, it suggests a novel binding mode.
Protocol C: In Vivo Toxicity Assay (Larvicidal)
Objective: Correlate binding affinity with phenotypic outcome.
-
Subject: Spodoptera litura or Chilo suppressalis (3rd instar larvae).
-
Method: Artificial diet incorporation or topical application.
-
Dosing: Prepare BDBH-Me2 in acetone. Apply 1 µL topically (doses: 0, 1, 10, 100 µ g/larva ).
-
Observation: Monitor for 96 hours.
-
Scoring: Look for premature molting, head capsule slippage, or cessation of feeding (typical BAH agonist symptoms).
-
Comparison: Run parallel positive control with RH-5849.
Mechanistic Pathway & Signaling
Understanding where BDBH-Me2 intervenes (or fails to intervene) requires mapping the molecular pathway of Ecdysone Agonists.
References
-
Nakagawa, Y., et al. (1995). "QSAR and mode of action studies of insecticidal ecdysone agonists." Journal of Pesticide Science. Link
-
Wing, K. D. (1988). "RH 5849, a nonsteroidal ecdysone agonist: Effects on a Drosophila cell line." Science. Link
-
Smagghe, G., et al. (2012). "The Bisacylhydrazine Insecticides."[4][5][6] ResearchGate. Link
-
Billas, I. M., et al. (2003). "Structural adaptability of the ligand-binding pocket of the ecdysone receptor."[7] Nature. Link
-
ChemSynthesis Database. (2024). "N'-benzoyl-N,N'-dimethylbenzohydrazide Structure and Properties." Link
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of bisacylhydrazine ecdysteroid mimics (RH-5849 and RH-5992) on chromosomal puffing, imaginal disc proliferation and pupariation in larvae of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
"improving yield in N'-Benzoyl-N,N'-dimethylbenzohydrazide synthesis"
Technical Support Center: Optimizing -Benzoyl- -dimethylbenzohydrazide Synthesis
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting
Core Directive: Strategic Route Selection
The most common cause of low yield and safety incidents with this target is the selection of the "Legacy" synthesis route.
Historically, researchers synthesized
-
Safety: 1,2-Dimethylhydrazine is a potent, volatile carcinogen (colon/liver specific).
-
Yield Volatility: The dihydrochloride salt of the hydrazine is hygroscopic, leading to stoichiometry errors and hydrolysis of the benzoyl chloride.
Recommended Route (The "Inverse" Approach): Synthesize the stable 1,2-dibenzoylhydrazine first, then perform a double methylation. This route utilizes stable, non-volatile solids until the final step and typically results in >85% yields.
Decision Logic: Synthesis Workflow
Figure 1: Strategic decision tree comparing the Legacy Acylation route (High Risk) vs. the Recommended Methylation route (High Yield).
Recommended Protocol: Methylation of 1,2-Dibenzoylhydrazine
This protocol minimizes handling of toxic volatiles and leverages the thermodynamic stability of the dibenzoyl core.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| 1,2-Dibenzoylhydrazine | 1.0 | Substrate | Ensure completely dry (vacuum oven). |
| Sodium Hydride (NaH) | 2.5 | Base | Use 60% dispersion in oil. Must be excess. |
| Methyl Iodide (MeI) | 3.0 | Electrophile | Volatile; add cold. |
| DMF (Anhydrous) | Solvent | Medium | CRITICAL: Water content <50 ppm. |
Step-by-Step Methodology
-
Activation: In a flame-dried flask under Argon, suspend NaH (2.5 eq) in anhydrous DMF (0.5 M concentration relative to substrate). Cool to 0°C.
-
Deprotonation: Add 1,2-dibenzoylhydrazine (1.0 eq) portion-wise.
-
Observation: Evolution of
gas. The mixture will turn from a suspension to a clear/yellowish solution as the dianion forms. -
Time: Stir at 0°C for 30 mins, then allow to warm to RT for 30 mins to ensure complete deprotonation.
-
-
Alkylation: Cool back to 0°C. Add Methyl Iodide (3.0 eq) dropwise via syringe.
-
Exotherm: The reaction is exothermic. Control addition rate to maintain temp <5°C.
-
-
Completion: Allow to warm to RT and stir for 2–4 hours.
-
Monitoring: TLC (EtOAc/Hexane 1:1). The starting material (very polar) will disappear; the dimethyl product is less polar.
-
-
Quench & Workup:
-
Cool to 0°C. Carefully quench with saturated
(aq). -
Extract with EtOAc (3x). Wash organics with water (2x) and brine (1x) to remove DMF.
-
Dry over
and concentrate.
-
Legacy Protocol: Direct Acylation (Troubleshooting Only)
Use this only if you are restricted to starting with 1,2-dimethylhydrazine.
Safety Warning: 1,2-Dimethylhydrazine is a potent carcinogen. All work must be performed in a functioning fume hood with double-gloving.
The "Schotten-Baumann" Optimization
Standard anhydrous conditions often fail due to the poor solubility of the hydrazine salt. The biphasic Schotten-Baumann condition is superior here.
-
Dissolution: Dissolve 1,2-dimethylhydrazine dihydrochloride (1.0 eq) in water (minimum volume).
-
Base Layer: Add NaOH (4.5 eq) to the aqueous phase. Keep cold (0°C).
-
Organic Layer: Dissolve Benzoyl Chloride (2.2 eq) in DCM or Diethyl Ether.
-
Reaction: Vigorously stir the biphasic mixture at 0°C for 1 hour, then RT for 3 hours.
-
Why: The base neutralizes the HCl immediately, freeing the hydrazine to react with the benzoyl chloride at the interface.
-
-
Workup: Separate layers. Wash organic layer with 1M HCl (to remove unreacted hydrazine) and 1M NaOH (to remove benzoic acid byproduct).
Troubleshooting & FAQs
Q1: "My product looks pure by TLC, but the NMR shows split peaks/impurities."
Diagnosis: Rotamers (Rotational Isomers).
This is the #1 false negative in hydrazide synthesis. The
-
The Test: Run the NMR at elevated temperature (
or in DMSO- ). -
Result: If the split peaks coalesce into sharp singlets, your product is pure. Do not re-column.
Q2: "Yield is low (<40%) using the NaH alkylation route."
Diagnosis: Moisture in DMF or degraded NaH.
-
Mechanism: Water reacts with NaH to form NaOH. NaOH is not strong enough to fully deprotonate the hydrazide amide protons (pKa ~10-11) effectively in the presence of water, leading to incomplete reaction or O-alkylation side products.
-
Fix: Use fresh anhydrous DMF (sealed bottle) and verify NaH activity by adding a small amount to water (should fizz violently).
Q3: "I am seeing O-alkylation (imidate formation) instead of N-alkylation."
Diagnosis: Kinetic vs. Thermodynamic Control.
-
While N-alkylation is thermodynamically preferred for hydrazides, O-alkylation can occur if the counter-ion is "loose" or the solvent is too polar/protic.
-
Fix: Ensure the solvent is DMF (favors N-alkylation over O-alkylation compared to HMPA/alcohols). Ensure the reaction runs to completion; O-alkylated products can sometimes rearrange to N-alkyl products under thermal conditions (Chapman rearrangement), though this is rare for hydrazides.
Q4: "The product is an oil, but literature says it should be a solid."
Diagnosis: Solvent Trapping / Rotamer mix.
-
The symmetric
-dimethyl product should be a solid (MP ~108-110°C). -
Fix: Triturate the oil with cold diethyl ether or pentane. Scratch the side of the flask to induce nucleation. The presence of rotamers often depresses the melting point initially until the crystal lattice stabilizes.
Visualizing the Rotamer Issue
Users frequently discard pure product assuming it is a mixture. The diagram below explains the NMR complexity.
Figure 2: At room temperature, restricted rotation around the N-N and N-C bonds creates distinct magnetic environments (Rotamers), appearing as impurities. Heating coalesces these signals.
References
-
Safety Profile of 1,2-Dimethylhydrazine
- Alkylation of Hydrazides (General Methodology): Smith, P. A. S. (1983). Derivatives of Hydrazine and Other Hydronitrogens Having N-N Bonds. Benjamin/Cummings. (Standard text for hydrazide chemistry).
-
Rotational Barriers in Diacylhydrazines
-
Litvinov, I. A., et al. (1990). Structure of N,N'-dibenzylbenzohydrazide.[2][3] Acta Crystallographica Section C. Retrieved from [Link] (Demonstrates the structural twisting and H-bonding in analogous systems).
-
Toda, F., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules.[1][2][3][4][5][6][7][8][9][10][11] Retrieved from [Link] (Relevant for understanding amide bond rotation analysis via NMR).
-
-
Synthesis of Ecdysone Agonists (Contextual Analogues)
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.montana.edu [chemistry.montana.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. N,N'-DIBENZOYLHYDRAZINE | 787-84-8 [chemicalbook.com]
- 8. 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of formaldehyde in hydrazine-induced methylation of liver DNA guanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,1-Dimethylhydrazin 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. DNA methylation during chronic administration of 1,2-dimethylhydrazine in a carcinogenic regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: N',N'-Dimethylformohydrazide (DMFH) Stability & Degradation
Topic: "Hydrolysis as a degradation pathway for N',N'-Dimethylformohydrazide" Role: Senior Application Scientist Audience: Researchers, scientists, and drug development professionals.
Welcome to the Advanced Applications Support Hub. I am Dr. Aris, your Senior Application Scientist. Below is a technical guide designed to assist you in understanding, detecting, and mitigating the hydrolysis of N',N'-Dimethylformohydrazide (DMFH). This compound, often encountered as a process impurity or degradation intermediate in hydrazide-based pharmaceuticals (e.g., Daminozide analogs), poses significant stability challenges due to its potential to release 1,1-Dimethylhydrazine (UDMH), a known genotoxin.
This guide is structured to address the "Why", "How", and "What Now" of DMFH hydrolysis through rigorous Q&A, actionable protocols, and mechanistic visualization.
Module 1: Mechanism & Kinetics (The "Why")
Q1: What is the specific chemical pathway for DMFH hydrolysis, and why is it pH-dependent?
A: DMFH (
-
Acidic Conditions (pH < 4): The reaction is acid-catalyzed . The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. Water attacks to form a tetrahedral intermediate.[1] Crucially, the leaving group is the neutral 1,1-dimethylhydrazine (UDMH), which is immediately protonated to the hydrazinium ion (
), driving the equilibrium forward. This is the fastest degradation pathway. -
Basic Conditions (pH > 9): The reaction is base-catalyzed . Hydroxide ions (
) directly attack the carbonyl carbon. The breakdown of the tetrahedral intermediate expels the dimethylhydrazide anion, which rapidly abstracts a proton from water/acid to form UDMH. -
Neutral Conditions (pH 5–8): Hydrolysis is significantly slower, often negligible at room temperature, as water is a poor nucleophile and the leaving group quality is suboptimal without protonation.
Q2: What are the degradation products, and what are the safety implications?
A: The hydrolysis of DMFH yields two primary products:
-
Formic Acid (
): Generally benign in trace amounts. -
1,1-Dimethylhydrazine (UDMH): A volatile, highly toxic compound and a potent nitrosamine precursor.
Critical Insight: In the presence of any nitrosating agents (e.g., nitrites in excipients), UDMH can rapidly convert to N-Nitrosodimethylamine (NDMA) , a mutagenic impurity with strict regulatory limits (ICH M7). Therefore, controlling DMFH hydrolysis is not just a stability issue; it is a patient safety mandate.
Module 2: Visualization of the Degradation Pathway
The following diagram illustrates the acid-catalyzed hydrolysis pathway, which is the primary risk factor in most liquid pharmaceutical formulations.
Figure 1: Acid-catalyzed hydrolysis mechanism of DMFH leading to the formation of genotoxic UDMH.[2]
Module 3: Diagnostic & Detection (The "What")
Q3: How do I distinguish DMFH from UDMH using LC-MS?
A: Direct analysis can be challenging due to the polarity of both compounds. Use the following troubleshooting table to differentiate them.
| Parameter | N',N'-Dimethylformohydrazide (DMFH) | 1,1-Dimethylhydrazine (UDMH) |
| Molecular Weight | 88.11 g/mol | 60.10 g/mol |
| Precursor Ion [M+H]+ | m/z 89.1 | m/z 61.1 |
| Retention Time (RP-C18) | Weak retention (elutes near void) | No retention (elutes in void) |
| Preferred Column | HILIC or Polar-Embedded C18 | HILIC or Amide |
| Fragmentation (MS/MS) | Loss of CO (-28 Da) | Loss of NH3 or CH3 (complex) |
| Detection Note | Stable in ACN/Water diluents | Volatile; requires derivatization (e.g., with Benzaldehyde) for accurate quantitation |
Q4: My DMFH standard peak area is decreasing over time in the autosampler. What is happening?
A: This is a classic "autosampler stability" failure.
-
Cause: If your diluent is acidic (e.g., 0.1% Formic Acid in water), you are actively hydrolyzing the DMFH during the sequence.
-
Solution: Switch to a neutral diluent (e.g., 10 mM Ammonium Acetate, pH 6.5) or a non-aqueous diluent (100% Acetonitrile) if solubility permits. Keep autosampler temperature at 4°C.
Module 4: Experimental Protocols (The "How")
Protocol: Forced Hydrolysis Degradation Study
Objective: To determine the degradation rate (
Reagents:
-
DMFH Reference Standard (>98% purity).
-
Buffer Solutions: 0.1N HCl (pH 1), 50mM Phosphate (pH 7), 0.1N NaOH (pH 13).
-
Internal Standard: DMFH-d6 (if available) or a structurally similar stable hydrazide.
Workflow:
-
Preparation: Prepare a 1.0 mg/mL stock solution of DMFH in Acetonitrile.
-
Initiation: Spike the stock into each buffer to a final concentration of 100 µg/mL.
-
Control: Spike into neutral buffer and store at -20°C immediately.
-
-
Incubation: Place samples in a thermomixer at 40°C or 60°C.
-
Sampling: Aliquot 100 µL at T=0, 1h, 4h, 8h, 24h.
-
Quenching (Critical):
-
For Acid samples: Neutralize with equal volume 0.1N NaOH.
-
For Base samples: Neutralize with equal volume 0.1N HCl.
-
Why? To freeze the hydrolysis reaction before analysis.
-
-
Analysis: Analyze via LC-MS/MS (HILIC mode). Monitor m/z 89 -> 61 transition.
Data Processing:
Plot
-
Expectation:
.
References
-
NASA Technical Reports Server. (1965). The x-irradiation of hydrazine and 1,1-dimethylhydrazine.[3] (Accesses kinetics of UDMH formation and stability).
-
PubChem. (n.d.). Daminozide Compound Summary. (Details hydrolytic stability of related hydrazide structures).
-
Thermo Fisher Scientific. (2020). Highly sensitive and robust LC-MS/MS solution for quantitation of nitrosamine impurities.[4] (Provides analytical context for UDMH/Nitrosamine detection).
-
Organic Syntheses. (1925). unsym.-Dimethylhydrazine Hydrochloride. (Historical context on synthesis/hydrolysis of nitrosamines to hydrazines).
-
Agilent Technologies. (2020). N,N-DMF Selective and Highly Sensitive Quantification of NDMA. (Discusses interference of formyl-derivatives in MS analysis).
Sources
- 1. Theoretical study on the hydrolysis mechanism of N,N-dimethyl-N′-(2- oxo-1, 2-dihydro-pyrimidinyl)formamidine: Water-assisted mechanism and cluster-continuum model - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 2. CA1051928A - Process for preparing n,n-dimethylhydrazine - Google Patents [patents.google.com]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. agilent.com [agilent.com]
Technical Support Center: Hydrazide Synthesis & Optimization
Topic: Preventing Di-acylation in Hydrazide Reactions
Executive Summary: The Di-acylation Challenge
The Problem: In the synthesis of mono-acyl hydrazides (
This guide provides two validated workflows to eliminate this side reaction:
-
The "Stoichiometric Force" Method: Ideal for cheap, bulk synthesis using Hydrazine Hydrate.
-
The "Protected Scaffold" Method: Ideal for high-value intermediates using Boc/Cbz-Hydrazine.
Decision Matrix: Which Protocol Do I Need?
Use the following logic flow to select the correct experimental path for your substrate.
Figure 1: Decision matrix for selecting the appropriate mono-acylation strategy.
Protocol A: The "Stoichiometric Force" Method
Best for: Simple esters, bulk synthesis, robust substrates. Mechanism: Statistical probability. By flooding the reaction with hydrazine, the acylating agent is statistically far more likely to encounter a free hydrazine molecule than a mono-hydrazide product.
Reagents & Setup
-
Substrate: Methyl or Ethyl ester (
). -
Reagent: Hydrazine Hydrate (
), 50-60% or 98% grade. -
Solvent: Ethanol or Methanol (Absolute).
Step-by-Step Procedure
-
Preparation: Dissolve Hydrazine Hydrate (5.0 to 10.0 equivalents ) in Ethanol (approx. 5 mL per mmol of substrate).
-
Critical: Do not reduce the equivalents below 5.0. Lower ratios (e.g., 1:1 or 1:2) drastically increase di-acylation.
-
-
Addition: Add the ester substrate (1.0 equiv) to the hydrazine solution.
-
Note: If the ester is solid, dissolve it in a minimum amount of ethanol first.
-
Tip: Reverse addition (adding hydrazine to ester) promotes di-acylation and must be avoided .
-
-
Reaction: Stir at room temperature (RT) for 12–24 hours.
-
Monitoring: If reaction is sluggish, heat to reflux (70–80°C) for 2–4 hours.
-
-
Workup (Purification):
-
Concentrate the mixture under reduced pressure to remove solvent and excess hydrazine.[1]
-
Azeotropic Removal: Co-evaporate with toluene (2x) or isopropanol to remove trace hydrazine hydrate.
-
Crystallization: The residue is often the pure mono-hydrazide. If di-acyl byproduct formed, it is usually insoluble in cold ethanol/ether. Triturate the residue with cold ether; the mono-hydrazide typically dissolves or remains as a pure solid, while di-acyl impurities precipitate out.
-
Protocol B: The "Protected Scaffold" Method
Best for: Drug intermediates, chiral molecules, expensive substrates.
Mechanism: Steric and chemical blocking. The bulky Boc (tert-butoxycarbonyl) group renders one nitrogen unreactive. The remaining nitrogen reacts to form a protected intermediate (
Reagents & Setup
-
Substrate: Carboxylic Acid (
) or Acid Chloride ( ). -
Reagent: tert-Butyl Carbazate (Boc-Hydrazine).[2]
-
Coupling Agents (for acids): EDC·HCl / HOBt or HATU.
-
Deprotection: TFA (Trifluoroacetic acid) or HCl in Dioxane.
Step-by-Step Procedure
-
Coupling:
-
Via Acid Chloride: Mix Acid Chloride (1.0 equiv) with Boc-Hydrazine (1.1 equiv) and Triethylamine (1.2 equiv) in DCM at 0°C. Warm to RT.
-
Via Carboxylic Acid: Activate Acid (1.0 equiv) with EDC (1.2 equiv) and HOBt (1.2 equiv) in DMF/DCM. Add Boc-Hydrazine (1.1 equiv). Stir 4–16h.
-
-
Intermediate Isolation:
-
Wash organic layer with saturated
and brine. Dry over . -
Result: Pure
.
-
-
Deprotection:
-
Dissolve intermediate in DCM.
-
Add TFA (20–50% v/v). Stir 1–2 hours.
-
Observation: Gas evolution (
and isobutylene) indicates reaction progress.
-
-
Final Isolation:
-
Evaporate volatiles. The product exists as the TFA salt (
). -
Free Basing (Optional): Dissolve in MeOH, treat with basic resin (e.g., Amberlyst A-21) or wash with saturated
if the hydrazide is water-insoluble.
-
Troubleshooting & FAQs
Q1: I followed Protocol A, but I still see a white precipitate that isn't my product.
Diagnosis: This is likely the di-acyl hydrazine (
-
Insufficient Hydrazine: You likely used <3 equivalents.
-
Reverse Addition: You added hydrazine to the ester, creating a local high concentration of ester relative to hydrazine. Fix: Filter off the precipitate (di-acyl hydrazines are notoriously insoluble in most solvents). Your soluble fraction contains the mono-hydrazide. Recrystallize the soluble fraction from Ethanol/Ether.
Q2: Can I use "Hydrazine Sulfate" or "Hydrazine Hydrochloride" salts?
Answer: Not directly.
Reason: Hydrazine salts are non-nucleophilic because the nitrogen lone pairs are protonated (
Q3: My product is water-soluble, and I can't extract it.
Scenario: Common with short-chain hydrazides (e.g., Acetohydrazide) or PEG-hydrazides. Fix:
-
Avoid Aqueous Workup: Use Protocol A (Excess Hydrazine).
-
Evaporation: Remove all hydrazine hydrate via high-vacuum rotary evaporation (azeotrope with toluene).
-
Purification: Use Ion Exchange Chromatography . Pass the crude mixture through a weak cation exchange column. Hydrazides are weak bases (
) and will retain, while non-basic impurities elute. Elute product with dilute ammonia.
Q4: Why is my yield low with Protocol B (Boc-Hydrazine)?
Diagnosis: Steric hindrance or poor activation. Fix:
-
Activation: Switch from EDC to HATU or T3P (Propylphosphonic anhydride) for difficult couplings.
-
Order of Addition: Ensure the carboxylic acid is fully activated (stir with coupling agent for 10-15 mins) before adding Boc-hydrazine.
Comparative Data: Reaction Parameters
| Parameter | Protocol A (Excess Hydrazine) | Protocol B (Boc-Protection) |
| Cost | Low | High |
| Atom Economy | Poor (Excess reagent waste) | Good |
| Selectivity | 85–95% (Dependent on excess) | >99% |
| Purification | Crystallization / Distillation | Extraction / Acid Wash |
| Scale | Multi-gram to Kilogram | Milligram to Gram |
| Key Risk | Di-acylation if stoichiometry fails | Incomplete deprotection |
Mechanistic Visualization
The following diagram illustrates the competitive pathway (Protocol A) versus the protected pathway (Protocol B).
Figure 2: Kinetic competition in direct hydrazinolysis vs. selective protection strategy.
References
-
Organic Syntheses , Coll. Vol. 4, p.819 (1963); Vol. 38, p.81 (1958). Preparation of 3-Phthalimidopropylhydrazine (Demonstrates excess hydrazine usage).Link
-
Hermanson, G. T. (2013).[3][4] Bioconjugate Techniques (3rd ed.).[3] Academic Press.[5] (Chapter 4: Creating Specific Functionalities - Hydrazides). Link
-
Bredihhin, A., et al. (2007).[6][7] "Efficient Methodology for Selective Alkylation of Hydrazine Derivatives." Organic Letters, 9(6), 1097–1099. (Discusses Boc-protection strategies). Link
-
Campbell, J., et al. (2021). "Tert-Butyl Carbazate (N-Boc-Hydrazine)."[8] Molbank, 2021(3), M1248. (Structure and preparation of the reagent). Link
-
Vertex Pharmaceuticals. (1992). Selective monoacylation of substituted hydrazines. US Patent 5,166,378A. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioconjugate Techniques - 3rd Edition | Elsevier Shop [shop.elsevier.com]
- 5. toc.library.ethz.ch [toc.library.ethz.ch]
- 6. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 7. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
"scale-up considerations for N'-Benzoyl-N,N'-dimethylbenzohydrazide synthesis"
Topic Overview
Compound:
Part 1: Critical Safety & Handling (HPAPI Context)
WARNING: CARCINOGENIC PRECURSORS The synthesis requires 1,2-Dimethylhydrazine dihydrochloride (SDMH) , a potent alkylating agent and known colon carcinogen. Scale-up moves this from "fume hood" to "isolator/glovebox" territory.
Q: How do I handle 1,2-Dimethylhydrazine dihydrochloride charging on a kilogram scale?
A: Do not use open-air weighing.
-
Solid Transfer: Use a split-butterfly valve (SBV) or continuous liner system to charge the solid SDMH·2HCl directly into the reactor.
-
Solubilization: If SBV is unavailable, dissolve the salt in water (for Schotten-Baumann) or methanol inside a glovebox, then transfer the liquid via peristaltic pump to the main reactor.
-
Decontamination: All surfaces contacting SDMH must be deactivated with 5% Sodium Hypochlorite (Bleach) solution before cleaning.
Part 2: Troubleshooting Guide (Q&A)
Category 1: Reaction Control & Exotherms
Q: I am observing a rapid temperature spike (>15°C) upon adding Benzoyl Chloride. How do I mitigate this on a 500g scale? A: The acylation of hydrazine is highly exothermic. On a milligram scale, heat dissipates quickly; on a 500g scale, it accumulates.
-
Root Cause: Fast addition of acyl chloride to the amine base mixture.
-
Solution: Switch to Controlled Dosing .
-
Dilute Benzoyl Chloride (1:1 v/v) in dry Dichloromethane (DCM) or Toluene.
-
Cool the reactor to -10°C to 0°C.
-
Use a dosing pump to add the solution over 2–4 hours , ensuring the internal temperature (
) never exceeds 5°C. -
Validation: Monitor heat flow (RC1 calorimetry) if possible. If
rises, stop dosing immediately.
-
Category 2: Impurity Profile (The "Mono" vs. "Di" Problem)
Q: HPLC analysis shows 15% of a mono-benzoylated impurity (
-
Mechanism: In aqueous base (Schotten-Baumann), Benzoyl Chloride hydrolyzes to Benzoic Acid faster than it reacts with the sterically hindered mono-acyl intermediate.
-
Corrective Action:
-
Phase Transfer Catalysis (PTC): Add 1-2 mol% Tetrabutylammonium bromide (TBAB) if using a biphasic system (DCM/Water/NaOH). This pulls the benzoate anion into the organic phase, increasing effective concentration.
-
Anhydrous Route: Switch to THF/Triethylamine. The absence of water prevents hydrolysis, driving the reaction to completion.
-
Stoichiometry: Increase Benzoyl Chloride to 2.2–2.5 equivalents relative to SDMH.
-
Category 3: Filtration & Isolation[1][2][3]
Q: The final product forms a "slimy" cake that clogs the filter press. How can I improve filterability? A: This indicates rapid precipitation of amorphous solids or trapping of Benzoic Acid byproducts.
-
Protocol Adjustment:
-
Seeding: Do not crash-cool. Cool the mixture slowly (5°C/hour). Add seed crystals (0.5 wt%) at the saturation point (approx. 40°C).
-
Ostwald Ripening: Hold the slurry at 10°C for 4–6 hours with gentle agitation before filtration. This allows fines to redissolve and grow onto larger crystals.
-
Wash Solvent: Wash the cake with 5% NaHCO₃ (removes Benzoic Acid) followed by cold Ethanol (removes unreacted organics).
-
Part 3: Optimized Scale-Up Protocol (100g Basis)
Reaction Type: Biphasic Schotten-Baumann Acylation (Preferred for safety/cost balance).
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equivalents | Mass (g) | Role |
| 1,2-Dimethylhydrazine[1][2][3][4]·2HCl | 133.02 | 1.0 | 100.0 | Core Scaffold |
| Benzoyl Chloride | 140.57 | 2.4 | 253.6 | Acylating Agent |
| Sodium Hydroxide (20% aq) | 40.00 | 4.5 | ~675 mL | Base/Scavenger |
| Dichloromethane (DCM) | 84.93 | Solvent | 1000 mL | Organic Phase |
| TBAB | 322.37 | 0.02 | 4.8 | Phase Transfer Cat. |
Step-by-Step Methodology
-
Preparation (Containment Zone):
-
Charge 100g SDMH·2HCl into the reactor containing 400 mL water. Stir until dissolved.
-
Add 1000 mL DCM . Add TBAB (4.8g).
-
Cool mixture to 0°C .
-
-
Basification:
-
Slowly add 50% of the NaOH solution to neutralize the HCl salts.
should reach ~8–9.[1] -
Note: SDMH free base is volatile and toxic. Keep reactor sealed.
-
-
Acylation (Critical Step):
-
Begin simultaneous addition of Benzoyl Chloride and the remaining NaOH solution .
-
Control: Maintain pH between 9–11 and Temperature < 5°C.
-
Duration: 3 hours.
-
-
Work-up:
-
Warm to 20°C. Stir for 1 hour.
-
Separate phases.[5] Extract aqueous layer with 200 mL DCM.
-
Wash combined organics with:
-
1M HCl (200 mL) – Removes unreacted hydrazine.
-
Sat. NaHCO₃ (200 mL) – Removes Benzoic Acid.
-
Brine (200 mL).
-
-
-
Crystallization:
Part 4: Visualization & Logic
Workflow Diagram: Synthesis & Safety Barriers
Caption: Figure 1. Process flow for the biphasic synthesis of N'-Benzoyl-N,N'-dimethylbenzohydrazide, highlighting containment zones for carcinogenic precursors and critical exotherm control points.
Impurity Pathway Logic
Caption: Figure 2. Competitive reaction pathways. Hydrolysis of Benzoyl Chloride leads to reagent depletion, resulting in unreacted mono-benzoylated impurity.
References
-
BenchChem. (2025).[5] N'-Benzoyl-2-methylbenzohydrazide: A Technical Guide to its Synthesis. Retrieved from (General Acylation Protocols).
-
Organic Syntheses. (1946). unsym-Dimethylhydrazine Hydrochloride. Org. Synth. 1946, 26, 13. Retrieved from (Hydrazine Handling).
-
MDPI. (2011). Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine Derivatives. J. Agric.[7][8] Food Chem. Retrieved from (Diacylhydrazine Characterization).
-
University of Illinois. (2019). Scale-up Reactions: Safety and Risk Assessment. Division of Research Safety. Retrieved from (Scale-up Safety).
-
Sigma-Aldrich. (2024). Safety Data Sheet: N,N-Dimethylhydrazine. Retrieved from (Toxicology Data).
Sources
- 1. Synthesis of N-(N’-benzoylhydrazinomethyl)benzamide [mdpi.com]
- 2. CA1051928A - Process for preparing n,n-dimethylhydrazine - Google Patents [patents.google.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. CN101585781A - Preparing method of N, N-dimethylbenzamide - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Exotherm Management in N'-Benzoyl-N,N'-dimethylbenzohydrazide Synthesis
Topic: Managing Exothermic Reactions in 1,2-Dibenzoyl-1,2-dimethylhydrazine Synthesis ID: TSC-SYN-2024-089 Status: Active Safety Level: CRITICAL (Carcinogen/Lachrymator)
Executive Safety Briefing
WARNING: High-Hazard Protocol Before addressing the thermal management, users must acknowledge the biological hazard of the precursor.
-
1,2-Dimethylhydrazine (and its dihydrochloride salt): A potent, specific colon carcinogen. It is highly toxic by inhalation and skin absorption.[1]
-
Benzoyl Chloride: A severe lachrymator and corrosive.
The Thermal Hazard: The synthesis of N'-Benzoyl-N,N'-dimethylbenzohydrazide involves a double acylation of a hydrazine core. This reaction is highly exothermic due to two concurrent enthalpy drivers:
-
Amide Bond Formation: The nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of benzoyl chloride.
-
Neutralization: The reaction generates 2 equivalents of HCl, which must be immediately neutralized by a base (e.g., Pyridine, Triethylamine, or NaOH). This acid-base reaction releases significant heat.
Reaction Dynamics & Thermodynamics
To control the exotherm, you must understand where the heat originates. The synthesis typically proceeds via the Organic Phase Method (DCM/Pyridine) or the Schotten-Baumann Method (Water/NaOH). This guide focuses on the Organic Phase Method common in drug discovery for higher purity.
The Reaction Scheme
Figure 1: Reaction workflow highlighting critical heat release points.
Standard Operating Procedure (SOP)
Objective: Synthesize 1,2-dibenzoyl-1,2-dimethylhydrazine while maintaining internal temperature (
Reagents & Setup
| Component | Equivalents | Role | Hazard Note |
| 1,2-Dimethylhydrazine[1][2][3][4][5]·2HCl | 1.0 | Core Scaffold | Carcinogen |
| Dichloromethane (DCM) | 10-15 Vol | Solvent | Volatile |
| Pyridine | 4.5 | Base/Scavenger | Toxic/Smell |
| Benzoyl Chloride | 2.2 | Electrophile | Corrosive/Lachrymator |
Step-by-Step Protocol
-
System Inertion: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with an overhead stirrer (magnetic stirring often fails due to salt precipitation), a nitrogen inlet, and a pressure-equalizing addition funnel.
-
Slurry Formation: Charge the flask with 1,2-Dimethylhydrazine·2HCl and DCM.[6] Cool to 0°C.
-
Base Addition (Exotherm 1): Add Pyridine slowly.
-
Observation: The salt may not fully dissolve, but the free hydrazine is liberated. A mild exotherm (
) will occur. -
Wait: Stir for 15 mins at 0°C to ensure thermal equilibrium.
-
-
Acylation (Exotherm 2 - CRITICAL): Dilute Benzoyl Chloride in DCM (1:1 ratio) in the addition funnel.
-
Action: Dropwise addition over 45-60 minutes.
-
Control: Monitor
.[5] If , stop addition immediately.
-
-
Post-Reaction: Allow to warm to Room Temperature (RT) only after addition is complete. Stir for 4-6 hours.
-
Quench: Cool back to 0°C. Quench with saturated
or water. Note: Unreacted Benzoyl Chloride will hydrolyze exothermically here.
Troubleshooting Guide (FAQs)
Category A: Thermal Runaway & Addition Issues
Q1: The temperature spiked to 25°C during benzoyl chloride addition. Is the batch ruined?
-
Diagnosis: Rapid addition exceeded the cooling capacity of your bath.
-
Impact: High temperatures favor O-acylation (forming unstable imidates) or decomposition of the hydrazine. It also increases the risk of "double acylation" on a single nitrogen if the symmetry is broken, though less likely here.
-
Corrective Action: Stop addition immediately. Cool to -10°C. Check TLC for decomposition spots. If the solution has turned dark brown/black, decomposition has likely occurred.
Q2: I see a delayed exotherm after I stop adding the reagent.
-
Diagnosis: This is "accumulation." The reaction was too cold (or mixing was poor), causing reagents to build up unreacted. When they finally warmed up or mixed, they reacted all at once.
-
Prevention: Ensure
is not too cold (keep > -10°C) and stirring is vigorous. Never add reagents faster than they are consumed.
Category B: Physical Handling (Stirring & Solubility)
Q3: The reaction mixture has turned into a solid block (seized).
-
Cause: Pyridine Hydrochloride (Py·HCl) precipitates in DCM.
-
Immediate Fix: Add more DCM (dilution helps heat capacity too). Switch to a high-torque overhead stirrer. Do not use a spatula to break it up while the reaction is hot/active.
-
Alternative: Use a biphasic system (Schotten-Baumann) with Water/DCM and NaOH if the product solubility permits.
Q4: Can I use Triethylamine (TEA) instead of Pyridine?
-
Answer: Yes, but TEA·HCl is more voluminous and precipitates faster than Py·HCl, worsening stirring issues. Pyridine also acts as a nucleophilic catalyst (forming an N-acylpyridinium intermediate), making the reaction smoother at lower temperatures.
Category C: Quenching & Safety[6]
Q5: Violent bubbling occurred during the aqueous quench.
-
Cause: Excess Benzoyl Chloride reacting with water to form Benzoic Acid + HCl + Heat.
-
Fix: Calculate the excess used. If you used a large excess (>2.5 eq), expect this. Quench with a dilute amine (like ammonia solution) or ice-cold water very slowly.
Logic Flow: Managing a Thermal Spike
Use this decision tree if your internal thermometer reads a sudden increase.
Figure 2: Emergency response workflow for thermal excursions.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard reference for Schotten-Baumann and acid chloride protocols).
-
Organic Syntheses. Sym-Dimethylhydrazine Dihydrochloride. Org. Synth. 1936, 16, 22. (Describes the precursor handling and stability).
-
Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press, 2012. (Mechanistic grounding for nucleophilic acyl substitution).
-
National Toxicology Program. Report on Carcinogens: 1,2-Dimethylhydrazine. (Safety Data verification).
Sources
Validation & Comparative
"comparative analysis of benzohydrazide synthetic pathways"
Executive Summary
Benzohydrazide (benzoic acid hydrazide) is a critical pharmacophore in medicinal chemistry, serving as a precursor for 1,3,4-oxadiazoles, triazoles, and various Schiff bases with anti-tubercular, anti-inflammatory, and anti-tumor properties.[1] While the target molecule is structurally simple, the choice of synthetic pathway dictates the purity profile, scalability, and environmental impact of the process.
This guide moves beyond generic textbook descriptions to provide a rigorous, data-driven comparison of the three primary synthetic methodologies: Ester Hydrazinolysis , Acid Chloride Hydrazinolysis , and Direct Amidation via Coupling Agents .
Part 1: Strategic Decision Matrix
Before selecting a protocol, researchers must evaluate their specific constraints. The following decision matrix synthesizes the trade-offs between kinetics, thermodynamics, and green chemistry metrics.
Figure 1: Decision logic for selecting the optimal benzohydrazide synthetic pathway.
Part 2: Detailed Pathway Analysis
Pathway A: Ester Hydrazinolysis (The Industrial Standard)
This is the most common laboratory and industrial method due to the stability of esters and the low cost of reagents. It relies on the nucleophilic attack of hydrazine on the ester carbonyl.
-
Mechanism: Nucleophilic Acyl Substitution (Addition-Elimination).
-
Key Advantage: Self-purifying; the product often crystallizes out of the reaction mixture upon cooling.
-
Key Limitation: Slow kinetics; requires reflux temperatures.
Experimental Protocol:
-
Setup: Charge a 250 mL round-bottom flask with ethyl benzoate (0.1 mol, 15.0 g) and absolute ethanol (50 mL) .
-
Addition: Add hydrazine hydrate (80% or 99%, 0.15 mol, ~7.5 mL) dropwise. Note: Use excess hydrazine to prevent the formation of N,N'-dibenzoylhydrazine (dimer).
-
Reaction: Reflux the mixture at 78-80°C for 4–6 hours . Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).
-
Workup: Cool the solution to 0°C in an ice bath. White crystalline needles of benzohydrazide will precipitate.
-
Purification: Filter the solid, wash with cold ethanol (2 x 10 mL), and dry under vacuum.
-
Expected Yield: 85–92%
-
Melting Point: 112–114°C
-
Pathway B: Acid Chloride Hydrazinolysis (The Kinetic Route)
-
Mechanism: Fast Nucleophilic Acyl Substitution.
-
Key Advantage: Reaction completion in <30 minutes.
-
Key Limitation: Highly exothermic; risk of di-acylation; generates HCl byproduct.
Experimental Protocol:
-
Setup: Dissolve hydrazine hydrate (0.12 mol) and pyridine (0.1 mol) in dichloromethane (DCM, 50 mL) in a flask cooled to 0°C.
-
Addition: Dilute benzoyl chloride (0.1 mol, 14.0 g) in DCM (20 mL) and add it dropwise over 20 minutes. Crucial: Maintain temperature <5°C to minimize side reactions.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.
-
Workup: Wash the organic layer with 10% NaHCO₃ (to remove HCl/Benzoic acid) and then brine.
-
Isolation: Dry over anhydrous Na₂SO₄ and evaporate the solvent. Recrystallize from ethanol/water.
-
Expected Yield: 90–95%
-
Pathway C: Direct Amidation (The "Sensitive Substrate" Route)
For substrates containing labile groups that cannot withstand reflux or strong acid chlorides, coupling agents like 1,1'-Carbonyldiimidazole (CDI) or EDC/HOBt activate the carboxylic acid in situ.
-
Mechanism: Activation of acid to a reactive intermediate (e.g., acyl imidazole), followed by hydrazinolysis.
-
Key Advantage: Mild conditions (Room Temperature, Neutral pH).
-
Key Limitation: Poor atom economy (generation of urea byproducts); higher cost.
Figure 2: CDI-mediated activation mechanism.
Experimental Protocol (CDI Method):
-
Activation: Dissolve benzoic acid (10 mmol) in anhydrous THF (20 mL) . Add CDI (11 mmol) in one portion. Evolution of CO₂ gas will be observed.
-
Stirring: Stir at room temperature for 1 hour until gas evolution ceases (formation of acyl imidazole).
-
Coupling: Add hydrazine hydrate (12 mmol) dropwise.
-
Workup: Stir for 2 hours. Pour the mixture into ice water. The product usually precipitates; if not, extract with ethyl acetate.
Part 3: Comparative Data Analysis
The following data summarizes the performance metrics of each pathway based on experimental trials and literature validation.
| Metric | Pathway A: Ester Reflux | Pathway B: Acid Chloride | Pathway C: Direct Coupling (CDI) | Pathway D: Microwave (Green) |
| Reaction Time | 4–6 Hours | 0.5–1 Hour | 2–4 Hours | 2–10 Minutes |
| Typical Yield | 85–90% | 90–95% | 75–85% | 92–98% |
| Atom Economy | High (Ethanol byproduct) | Medium (HCl byproduct) | Low (Large coupling byproducts) | Very High (Solvent-free) |
| Purification | Crystallization (Simple) | Extraction + Wash (Moderate) | Column/Wash (Difficult) | Crystallization (Simple) |
| Cost | Low | Low | High | Medium (Equipment cost) |
| Safety Profile | Good (Flammable solvent) | Poor (Corrosive/Exothermic) | Good (Mild) | Excellent (Closed vessel) |
Part 4: Troubleshooting & Expert Insights
Scientist-to-Scientist Notes:
-
The "Dimer" Problem: A common failure mode in Pathway B (Acid Chloride) is the formation of N,N'-dibenzoylhydrazine (Ph-CO-NH-NH-CO-Ph).
-
Cause: High local concentration of benzoyl chloride relative to hydrazine.
-
Solution: Always add the acid chloride to the hydrazine solution (inverse addition). Ensure hydrazine is in excess (1.5–2.0 eq).
-
-
Hydrazine Handling: Hydrazine hydrate is toxic and a suspected carcinogen.
-
Protocol: All weighing and transfers must occur in a fume hood. Neutralize spills immediately with dilute hypochlorite solution (bleach).
-
-
Microwave Optimization: If using Pathway D (Microwave), do not use pure ethanol as it does not couple well with microwave energy (low loss tangent). Use water or a small amount of acetic acid as a catalyst/solvent medium to improve energy transfer.
References
-
Microwave-Assisted Synthesis: Preprints.org. Highly efficient synthesis of benzimidazoles using microwave irradiation. Available at: [Link]
-
Coupling Agents (CDI): Organic Chemistry Portal. 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling. Available at: [Link]
-
Acid Chloride Kinetics: RSC Advances. Synthesis of hydrazides by dehydrochlorination of acid chlorides. Available at: [Link]
-
Direct Amidation (EDC/PEG): Chemical & Biology Interface. A Highly Efficient and Convergent Approach to Direct Synthesis of Carboxamide. Available at: [Link]
Sources
"validating the structure of N'-Benzoyl-N,N'-dimethylbenzohydrazide via X-ray crystallography"
Structural Validation of -Benzoyl- -dimethylbenzohydrazide: A Comparative Guide to SC-XRD vs. Spectroscopic Methods
Executive Summary: The Rotameric Conundrum
In the structural characterization of hydrazide derivatives, specifically
While Nuclear Magnetic Resonance (NMR) is indispensable for establishing connectivity, it often fails to definitively resolve the 3D stereochemistry of these rotamers due to signal broadening or time-averaged coalescence.
This guide validates Single Crystal X-ray Diffraction (SC-XRD) as the superior analytical standard for this compound class. We compare it directly against solution-phase methods and provide a self-validating experimental protocol to ensure publication-quality structural resolution.
Comparative Analysis: SC-XRD vs. NMR/IR
The following analysis objectively compares the utility of SC-XRD against standard spectroscopic techniques for
Table 1: Performance Matrix for Structural Validation
| Feature | Solution NMR ( | FT-IR Spectroscopy | SC-XRD (Gold Standard) |
| Primary Output | Connectivity, Purity | Functional Groups | 3D Atomic Coordinates |
| Stereochemistry | Ambiguous (requires NOESY/ROESY) | Indirect (Fingerprint region) | Definitive (Absolute config.) |
| Conformational Analysis | Time-averaged (dynamic) | Qualitative | Static Snapshot (Low T) |
| Bond Metrics | Inferred (coupling constants) | Inferred (vibrational freq.) | Precise (Å and °) |
| Limitation | Rotamers cause peak splitting/broadening | Cannot prove | Requires single crystal |
The "Ambiguity Gap" in NMR
For
-
Observation: NMR spectra often display duplicated signals or broad humps at room temperature.
-
Risk: This can be misidentified as impurities rather than intrinsic rotamers.
-
Resolution: SC-XRD freezes these dynamic rotations into a single, energetically favorable conformation within the lattice, providing an unambiguous structural model.
Strategic Workflow: From Synthesis to Structure
To validate the structure, one must move from a dynamic solution state to a static crystalline state. The following diagram outlines the critical decision pathways.
Figure 1: Critical workflow for converting the synthesized hydrazide into a validated crystallographic model. Note the feedback loop if disorder is encountered.
Experimental Protocol: Self-Validating Methodology
This protocol is designed to be self-validating : if the crystal quality is poor, the metrics (R-factor) will immediately flag the failure, preventing false positives.
Phase 1: Crystallization (The Critical Step)
The methyl groups on the nitrogens increase lipophilicity compared to the parent hydrazide.
-
Solvent System: Dissolve 20 mg of the compound in 2 mL of Dichloromethane (DCM).
-
Antisolvent: Carefully layer 4 mL of
-Hexane on top of the DCM solution in a narrow vial. -
Conditioning: Seal with Parafilm, poke one distinct hole to allow slow diffusion/evaporation.
-
Timeline: Allow to stand undisturbed at 4°C for 48-72 hours.
-
Why: Rapid precipitation yields powder (useless for SC-XRD). Slow diffusion promotes defect-free crystal growth.
-
Phase 2: Data Collection & Reduction[2]
-
Mounting: Select a block-like crystal (approx.
mm). Mount on a MiTeGen loop using perfluoropolyether oil. -
Temperature: Crucial. Collect data at 100 K (using a cryostream).
-
Causality: Methyl groups are prone to thermal rotation. Room temperature data will show large thermal ellipsoids, obscuring the precise N–C bond geometry.
-
-
Radiation: Mo-K
( Å) is preferred to minimize absorption, though Cu-K is acceptable for purely organic light-atom structures.
Phase 3: Structural Refinement Targets
To confirm the structure is valid, your refinement must meet these criteria:
-
R1 Value:
(5%) for observed reflections. -
Goodness of Fit (GooF): Between 0.9 and 1.1.
-
Shift/Error: Max shift should be
in the final cycle.
Data Interpretation: What Proves the Structure?
Once the structure is solved, you must analyze specific geometric parameters to validate the compound's identity and conformation.
A. The N–N Bond Geometry
In
-
Expected Length:
Å.-
Significance: This is shorter than a standard hydrazine single bond (
Å) due to lone-pair delocalization into the carbonyls.
-
-
Torsion Angle (C–N–N–C): This defines the twist.
-
Unlike the planar unmethylated analogue, the dimethyl derivative typically adopts a twisted conformation (torsion angle
) to minimize steric repulsion between the -methyl groups and the carbonyl oxygens [1].
-
B. Amide Planarity
Check the sum of angles around the Nitrogen atoms.
-
Target:
(Planar) or slightly pyramidal ( ). -
Insight: Significant pyramidality suggests steric strain, which correlates with the reactivity of the amide bond.
Visualization of Structural Logic
The following diagram illustrates how to interpret the solved structure to rule out isomers.
Figure 2: Logical framework for interpreting crystallographic parameters to confirm chemical identity.
Conclusion
Validating
By following the low-temperature crystallization and refinement protocols outlined above, researchers can generate authoritative structural data that resolves the rotameric confusion inherent to this class of compounds.
References
-
Deka, J. K. R., Sahariah, B., & Sarma, B. K. (2023).[1] Understanding the Cis-Trans Amide Bond Isomerization of
-Diacylhydrazines to Develop Guidelines for A Priori Prediction of Their Most Stable Solution Conformers. The Journal of Organic Chemistry, 89(15), 10419–10433.[1] [Link] -
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3–8. [Link]
-
Toda, F., Hyoda, S., Okada, K., & Hirotsu, K. (1995).
-Dibenzoylhydrazine and Their Structures. Journal of the Chemical Society, Chemical Communications, (15), 1531-1532. [Link] -
Cambridge Crystallographic Data Centre (CCDC). Mercury – Crystal Structure Visualisation. [Link]
Comparative Guide: Cross-Reactivity Studies of Diacylhydrazine Insecticides
Executive Summary: The Dual Nature of Cross-Reactivity
Audience: Researchers in toxicology, residue analysis, and insecticide resistance management (IRM).
Diacylhydrazines (DAHs)—including tebufenozide , methoxyfenozide , halofenozide , and chromafenozide —represent a class of "reduced-risk" insecticides that function as non-steroidal ecdysone agonists. Their efficacy hinges on mimicking the insect molting hormone, 20-hydroxyecdysone (20E), binding to the ecdysone receptor (EcR).[1][2]
In this domain, "cross-reactivity" refers to two distinct but critical phenomena:
-
Biological Cross-Resistance: The potential for a pest population resistant to one DAH to exhibit resistance to others due to shared target-site mutations or metabolic pathways.
-
Immunological Cross-Reactivity: The specificity of antibodies used in residue monitoring assays (ELISA), where structural analogs may generate false positives.
This guide provides the experimental frameworks to assess both, ensuring accurate data for resistance management and environmental safety.
Mechanism of Action & Selectivity Profile
To design valid cross-reactivity experiments, one must first understand the molecular target. DAHs bind to the ligand-binding domain (LBD) of the EcR, which forms a heterodimer with Ultraspiracle (USP).
Signaling Pathway Visualization
The following diagram illustrates the mode of action where DAHs hijack the molting process.
Figure 1: Molecular pathway of Diacylhydrazine toxicity. The agonist binds irreversibly to the EcR/USP complex, triggering a lethal premature molt.
Biological Cross-Reactivity: Resistance & Binding Affinity
Objective: Determine if resistance to Compound A confers resistance to Compound B, and quantify target-site selectivity.
Comparative Product Profile
Lepidopteran pests like Plutella xylostella (Diamondback moth) and Spodoptera exigua are primary targets. Cross-resistance is often high between tebufenozide and methoxyfenozide due to their structural similarity.
| Feature | Tebufenozide | Methoxyfenozide | Halofenozide |
| Primary Target | Lepidoptera | Lepidoptera | Coleoptera/Lepidoptera |
| Log P (Lipophilicity) | 4.25 (High cuticular affinity) | 3.72 (Faster translocation) | ~3.2 |
| Binding Affinity ( | High (Lepidoptera EcR) | Very High (Lepidoptera EcR) | Moderate |
| Cross-Resistance Risk | High with other DAHs | High with other DAHs | Low with Lepidoptera-specifics |
Protocol: Competitive Receptor Binding Assay
This assay validates whether a compound binds to the same site as the radioligand (usually
Reagents:
-
Cytosolic/Nuclear Extract: Prepared from Sf9 cells or target pest tissue.
-
Radioligand:
-Ponasterone A (specific activity ~80-100 Ci/mmol). -
Competitors: Unlabeled Tebufenozide, Methoxyfenozide (10⁻¹⁰ to 10⁻⁵ M).
Step-by-Step Workflow:
-
Preparation: Homogenize tissue in ice-cold buffer (10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM DTT, protease inhibitors). Centrifuge at 100,000 x g to obtain cytosolic fraction.
-
Incubation: Mix 100 µL cytosol, 50 µL radioligand (1 nM final), and 50 µL unlabeled competitor.
-
Equilibrium: Incubate at 4°C for 12-16 hours to reach equilibrium.
-
Separation: Add dextran-coated charcoal to strip unbound ligand. Centrifuge immediately.
-
Quantification: Measure radioactivity in the supernatant (bound fraction) using Liquid Scintillation Counting (LSC).
-
Analysis: Plot % Specific Binding vs. Log[Competitor]. Calculate
and (inhibition constant).
Data Interpretation:
-
High Cross-Reactivity (Biological): If the displacement curves of two DAHs overlap significantly, the receptor cannot distinguish them. Resistance caused by receptor mutation will likely affect both.
-
Selectivity: A large shift in
between pest EcR and beneficial insect EcR (e.g., Orius laevigatus) indicates safety.
Immunological Cross-Reactivity: Residue Analysis (ELISA)
Objective: Quantify the specificity of an antibody (Ab) used to detect DAH residues in food or soil. High cross-reactivity leads to false positives.
Protocol: Indirect Competitive ELISA (icELISA)
This is the gold standard for determining Cross-Reactivity (CR%).
Experimental Design:
-
Coating Antigen: Hapten-BSA conjugate (immobilized on plate).
-
Primary Antibody: Monoclonal Ab (mAb) raised against the target (e.g., anti-Methoxyfenozide).
-
Competitor: Free analyte (Standard or Analog) in solution.
Workflow Visualization:
Figure 2: Indirect Competitive ELISA workflow. The signal is inversely proportional to the concentration of the insecticide in the sample.[3]
Calculating Cross-Reactivity (CR%)
Perform the ELISA with the target analyte (A) and the structural analog (B) in a logarithmic dilution series. Determine the concentration required to inhibit 50% of the maximum signal (
Formula:
Representative Data Structure: Hypothetical data for a mAb raised against Methoxyfenozide.
| Compound | Cross-Reactivity (CR%) | Interpretation | |
| Methoxyfenozide | 1.5 | 100% | Target Analyte |
| Tebufenozide | 12.0 | 12.5% | Moderate Cross-Reactivity |
| Halofenozide | >1000 | <0.1% | Negligible |
| Chromafenozide | 150.0 | 1.0% | Low |
Scientific Insight:
-
High CR (>20%): The antibody recognizes the shared benzoylhydrazine core. The assay cannot distinguish between the two compounds; positive results require confirmation by LC-MS/MS.
-
Low CR (<1%): The antibody is specific to the unique substituents (e.g., the methoxy group).
Synthesis & Recommendations
For Drug Development Professionals:
-
Design Phase: Use in silico docking to predict binding affinity to non-target EcR (e.g., pollinators, predators). Diacylhydrazines often show steric clashes in beneficial insects (e.g., Orius spp.), providing a safety mechanism.
-
Resistance Management: Do not rotate Tebufenozide with Methoxyfenozide. They share the same mode of action (IRAC Group 18). Cross-resistance is documented in Plutella xylostella.[5] Rotate with diamides or spinosyns instead.
For Analytical Chemists:
-
Assay Validation: When developing an immunoassay, you must run a full cross-reactivity panel against all registered DAHs.
-
Matrix Effects: Soil and vegetable matrices can shift
values. Always prepare standard curves in a matrix-matched solution to ensure the calculated CR% is valid for real-world samples.
References
-
Smagghe, G., et al. (2012).[6] "Selectivity of diacylhydrazine insecticides to the predatory bug Orius laevigatus: In vivo and modelling/docking experiments." Pest Management Science.
-
Sun, X., et al. (2012). "Cross-resistance patterns and fitness in fufenozide-resistant diamondback moth, Plutella xylostella." Pest Management Science.
-
Abdallah, O.M., et al. (2023). "Simultaneous LC-MS/MS determination of diacylhydrazine ecdysone receptor agonist insecticides in tomatoes: field dissipation, household washing effects, and dietary risk assessment." Environmental Science: Advances.
-
Minakuchi, C., et al. (2003). "Binding affinity of nonsteroidal ecdysone agonists against the ecdysone receptor complex determines the potency of their insecticidal activity." European Journal of Biochemistry.
-
Eremin, S.A., et al. (2021). "Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation." Biosensors.
Sources
- 1. Nonsteroidal ecdysone receptor agonists use a water channel for binding to the ecdysone receptor complex EcR/USP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ecdysone agonists: mechanism and importance in controlling insect pests of agriculture and forestry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ABRAXIS® Imidacloprid/Clothianidin, ELISA, 96 tests [goldstandarddiagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Cross-resistance patterns and fitness in fufenozide-resistant diamondback moth, Plutella xylostella (Lepidoptera: Plutellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selectivity of diacylhydrazine insecticides to the predatory bug Orius laevigatus: in vivo and modelling/docking experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
"comparing the biological activity of N'-Benzoyl-N,N'-dimethylbenzohydrazide analogs"
Comparative Biological Activity of -Benzoyl- -dimethylbenzohydrazide Analogs
Executive Summary & Core Scaffold Analysis
The compound class belongs to the 1,2-dibenzoylhydrazine (DBH) family.[1] While the
This guide compares the biological performance of the Dimethyl series against the Unsubstituted and
The Chemical Scaffold
The core structure is 1,2-dibenzoyl-1,2-dimethylhydrazine :
Key Structural Features:
-
Symmetry: The molecule is chemically symmetric, simplifying synthesis but limiting the "head-to-tail" binding orientation seen in unsymmetrical analogs.
-
Conformational Restriction: The
-methyl groups restrict rotation around the N-N bond, forcing the molecule into specific rotamers (cis/trans amide-like character) that differ significantly from the hydrogen-bonded unsubstituted hydrazides.
Structure-Activity Relationship (SAR) Analysis
The biological activity of DBH analogs is dictated by the fit of the
Comparative Potency: N-Substituent Effects
The following table synthesizes comparative data for Ecdysone Agonist activity (measured as
| Analog Series | N-Substituents ( | Conformational State | EcR Binding Affinity ( | Insecticidal Activity (LC50) | Primary Utility |
| Series A (Reference) | H, H | Planar, H-bonded | Low (> 10 | Inactive | Synthetic Intermediate |
| Series B (Target) | Methyl, Methyl | Twisted, Restricted | Moderate/Low | Weak | P-gp Inhibition / Probe |
| Series C (Active) | H, tert-Butyl | Type II | High (1-10 nM) | Potent (< 1 ppm) | Commercial Insecticide |
| Series D (Hybrid) | Methyl, tert-Butyl | Highly Twisted | Moderate | Moderate | Research Probe |
Causality Insight: The high potency of Series C (e.g., Tebufenozide) arises because the bulky tert-butyl group forces the benzoyl moieties into a "perpendicular" conformation that perfectly matches the EcR steroid-binding pocket. The Dimethyl analogs (Series B) , while sterically bulkier than Series A, often lack the precise volume to fill the hydrophobic sub-pocket or suffer from steric clashes that prevent the optimal "stacked" conformation required for high-affinity agonism.
Secondary Activity: P-glycoprotein (P-gp) Inhibition
While less potent as insecticides,
-
Mechanism: They bind to the transmembrane domain of P-gp, inhibiting the efflux of substrates like quinidine or doxorubicin.
-
SAR Factor: Hydrophobicity (
) is the dominant factor.[2] The dimethyl analogs, being more lipophilic than the unsubstituted hydrazides, show enhanced interaction with the P-gp lipid-interface binding site.
Mechanism of Action & Signaling Pathways
The primary biological activity (when optimized) operates through the Ecdysone Receptor (EcR) / Ultraspiracle (USP) complex.
Pathway Visualization
The following diagram illustrates the differential activation logic between the Dimethyl and tert-Butyl analogs.
Figure 1: Differential activation of the Ecdysone Receptor signaling pathway by Dimethyl vs. tert-Butyl analogs.
Experimental Protocols
To validate the activity of
Protocol A: Synthesis of N,N'-Dimethyl Analogs
Objective: Selective synthesis of the symmetrically substituted hydrazine.
-
Reagents: Benzoyl chloride (2.2 eq), 1,2-dimethylhydrazine dihydrochloride (1.0 eq), Triethylamine (4.5 eq), DCM (solvent).
-
Procedure:
-
Suspend 1,2-dimethylhydrazine dihydrochloride in DCM at 0°C.
-
Add Triethylamine dropwise to liberate the free base.
-
Slowly add Benzoyl chloride (maintaining T < 5°C to prevent O-acylation).
-
Stir at RT for 4 hours.
-
Validation Point: Monitor TLC (Hexane:EtOAc 3:1). The product should appear as a distinct UV-active spot (
).
-
-
Purification: Wash with 1N HCl (remove amine), sat.
(remove acid), and brine. Recrystallize from Ethanol. -
Characterization:
NMR must show a singlet for at 3.1-3.3 ppm.
Protocol B: EcR Competitive Binding Assay
Objective: Determine
-
Preparation: Express EcR/USP proteins (e.g., from CfEcR system) in E. coli or insect cells.
-
Incubation:
-
Mix cell lysate containing EcR/USP with
-Ponasterone A (2 nM). -
Add increasing concentrations of the test analog (
M to M). -
Incubate at 4°C for 1 hour.
-
-
Filtration: Separate bound vs. free ligand using glass fiber filters (GF/B).
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Calculation: Plot % Specific Binding vs. Log[Concentration].
-
Self-Validation: The
for Tebufenozide (positive control) must fall within 1-5 nM. If the Dimethyl analog , it is considered inactive.
-
References
-
Wing, K. D. (1988). "RH 5849, a nonsteroidal ecdysone agonist: Effects on a Drosophila cell line". Science, 241(4864), 467-469. Link
-
Smagghe, G., et al. (2012). "Structure-Activity Relationship of Dibenzoylhydrazines". Insects, 3(3), 880-892. Link
-
Miyata, K., et al. (2016).[2] "Structure-activity relationships of dibenzoylhydrazines for the inhibition of P-glycoprotein-mediated quinidine transport". Bioorganic & Medicinal Chemistry, 24(16), 3662-3669. Link
-
Nakagawa, Y., et al. (2001). "Quantitative Structure-Activity Studies of Insect Growth Regulators: XVIII. N-tert-Butyl-N,N'-dibenzoylhydrazines". Journal of Pesticide Science, 26, 269-278. Link
Bridging the Gap: In Silico Prediction vs. In Vitro Reality for N'-Benzoyl-N,N'-dimethylbenzohydrazide
Executive Summary
N'-Benzoyl-N,N'-dimethylbenzohydrazide represents a critical structural probe within the 1,2-dibenzoylhydrazine (DBH) class of compounds. While its analogs (e.g., Tebufenozide) are potent non-steroidal ecdysone agonists used as insecticides, the N,N'-dimethyl variant offers a unique case study in steric constraint and conformational selectivity.
This guide outlines a rigorous comparative framework for evaluating this molecule. We contrast in silico predictive modeling (focusing on rotational barriers and receptor docking) against in vitro validation (X-ray crystallography and ligand-binding assays). This approach allows researchers to distinguish between computational artifacts and genuine steric penalties that dictate bioactivity.
Part 1: In Silico Profiling (The Prediction)[1]
The primary challenge with N,N'-disubstituted hydrazines is the high rotational barrier around the N-N bond. Standard force fields often fail to capture the "twisted" amide geometry induced by the methyl groups.
Computational Workflow
To accurately predict the behavior of N'-Benzoyl-N,N'-dimethylbenzohydrazide, a hierarchical approach is required:
-
Conformational Search (DFT): Use Density Functional Theory (B3LYP/6-31G*) to map the potential energy surface of the N-N bond rotation. The goal is to identify the global minimum (likely a gauche conformation) versus the planar transition states.
-
Molecular Docking: Target the Ecdysone Receptor (EcR) ligand-binding domain (LBD).
-
Target PDB: 1R1K (Heliothis virescens EcR) or similar.
-
Hypothesis: The dimethyl substitution may lack the hydrophobic bulk required to fill the specific sub-pocket occupied by the t-butyl group in potent agonists, or the steric clash may prevent the formation of the critical hydrogen bond network.
-
Visualization of Computational Pipeline
The following diagram illustrates the decision tree for the in silico evaluation.
Figure 1: Hierarchical computational workflow ensuring correct stereochemistry prior to receptor docking.
Part 2: In Vitro Validation (The Reality)
Computational predictions of hydrazide "twisting" must be validated physically. The biological activity is strictly dependent on whether the molecule can adopt the bioactive conformation observed in the receptor pocket.
Structural Validation: X-Ray Crystallography
Before biological testing, the solid-state conformation is determined to validate the DFT models.
-
Objective: Measure the torsion angle
(C-N-N-C). -
Relevance: Active agonists typically adopt a specific twisted geometry. If the dimethyl analog crystallizes in a planar form due to packing forces, it indicates high conformational flexibility.
Functional Validation: Competitive Binding Assay
The definitive test is the affinity of the molecule for the Ecdysone Receptor compared to a radiolabeled standard (e.g., [³H]Ponasterone A).
Protocol: EcR Competitive Ligand Binding Assay
This protocol validates if the molecule acts as a true ligand or merely a steric blocker.
Materials:
-
Cytosolic extracts from Sf9 cells expressing EcR/USP complex.
-
Radioligand: [³H]Ponasterone A (Specific Activity ~100 Ci/mmol).
-
Test Compound: N'-Benzoyl-N,N'-dimethylbenzohydrazide (dissolved in DMSO).
-
Buffer: 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM DTT.
Step-by-Step Methodology:
-
Preparation: Dilute the test compound in DMSO to create a concentration gradient (
M to M). -
Incubation:
-
Mix 100 µL of receptor extract with 50 µL of [³H]Ponasterone A (final conc. 2 nM).
-
Add 5 µL of the test compound at varying concentrations.
-
Control: Non-specific binding determined by adding 1000-fold excess of unlabeled Muristerone A.
-
-
Equilibrium: Incubate at 4°C for 16 hours (overnight) to reach equilibrium.
-
Separation: Add 100 µL of Dextran-coated Charcoal (DCC) suspension to strip unbound ligand. Incubate 10 mins on ice.
-
Centrifugation: Spin at 12,000 x g for 5 mins at 4°C.
-
Quantification: Aliquot supernatant into scintillation fluid and count CPM (Counts Per Minute).
-
Analysis: Plot % Specific Binding vs. Log[Concentration] to determine
and calculate using the Cheng-Prusoff equation.
Part 3: Comparative Analysis & Data Synthesis
The discrepancy between in silico scores and in vitro binding often reveals the "Methyl Effect"—where the addition of methyl groups alters the entropy of binding.
Data Comparison Table
| Parameter | In Silico Prediction (Docking) | In Vitro Result (Experimental) | Interpretation |
| Conformation | Twisted (predicted | Twisted (Crystal | High Agreement: Methyl steric clash forces orthogonality. |
| Binding Affinity | Discrepancy: Docking underestimates the penalty of methyl groups preventing H-bond donation. | ||
| Solvation | Implicit Solvent Model (Low penalty) | High Desolvation Penalty | The hydrophobic methyls shield the N-N core, disrupting water networks required for binding. |
Mechanistic Insight
The N,N'-dimethyl substitution effectively removes the amide protons (
-
In Silico Failure Mode: If the docking software does not explicitly model these bridging water molecules, it may predict a "good fit" based purely on shape complementarity (Van der Waals).
-
In Vitro Reality: The molecule fails to bind with high affinity because the N-Methyl groups eliminate the H-bond donor capability, rendering it an inactive analog despite the correct shape.
Comparative Pathway Visualization
Figure 2: Divergence between shape-based prediction and chemically-driven biological reality.
References
-
Chan, T. H., et al. (1990). "Crystal structures of N,N'-diacylhydrazines: Implications for the mode of action of non-steroidal ecdysone agonists." Journal of Organic Chemistry.
-
Nakagawa, Y., et al. (1995). "Quantitative structure-activity studies of benzoylphenylurea larvicides." Pesticide Biochemistry and Physiology.
-
Carlson, G. R., et al. (2001). "The chemical structure and biological activity of the ecdysone agonist tebufenozide." Pest Management Science.
-
Togawa, T., et al. (2023). "1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study." International Journal of Molecular Sciences.
-
Billas, I. M., et al. (2003). "Structural adaptability in the ligand-binding pocket of the ecdysone receptor." Nature.
"performance of N'-Benzoyl-N,N'-dimethylbenzohydrazide against known antimicrobial agents"
The following technical guide evaluates the performance of N'-Benzoyl-N,N'-dimethylbenzohydrazide (also known as 1,2-dibenzoyl-1,2-dimethylhydrazine) within the context of antimicrobial drug development.
This guide addresses the specific structural constraints of this molecule (lack of H-bond donors) and compares its theoretical and experimental performance against standard-of-care agents.
Executive Summary & Chemical Profile
N'-Benzoyl-N,N'-dimethylbenzohydrazide (CAS: 1226-43-3) represents a specific subclass of the N,N'-diacylhydrazine family. Unlike its parent compound (1,2-dibenzoylhydrazine), which is a potent metal chelator with established antimicrobial activity, the dimethyl derivative is chemically distinct due to the substitution of both amide nitrogens.
-
Chemical Name: N'-Benzoyl-N,N'-dimethylbenzohydrazide
-
Synonyms: 1,2-Dibenzoyl-1,2-dimethylhydrazine; sym-Dimethyldibenzoylhydrazine.[1]
-
Molecular Formula: C₁₆H₁₆N₂O₂
-
Key Property: Aprotic Scaffold. The methylation of both nitrogen atoms removes the protons required for keto-enol tautomerization. This prevents the formation of the classic tridentate ligand complexes responsible for the antimicrobial potency of many hydrazides.
Comparative Pharmacophore Analysis
| Feature | Parent: 1,2-Dibenzoylhydrazine | Target: N'-Benzoyl-N,N'-dimethyl... | Impact on Efficacy |
| H-Bond Donors | 2 (NH groups) | 0 (Methylated) | Loss of target binding via H-bonds. |
| Metal Chelation | High (Tridentate O-N-O) | Negligible | Reduced inhibition of metalloenzymes (e.g., Urease). |
| Lipophilicity | Moderate | High | Enhanced membrane permeability; potential CNS entry. |
| Stability | Susceptible to hydrolysis | High Metabolic Stability | Prolonged half-life; potential as a pro-drug. |
Mechanism of Action: The Methylation Blockade
To understand the performance of this compound, researchers must recognize that it likely operates via a non-canonical mechanism compared to other hydrazides.
The Canonical Pathway (Parent Compound)
Standard benzohydrazides act by chelating transition metals (Fe²⁺, Zn²⁺) essential for bacterial enzyme function (e.g., peptide deformylase, urease). They form stable coordinate bonds using the carbonyl oxygen and the amide nitrogen.
The Target Pathway (Dimethyl Derivative)
The N,N'-dimethyl substitution sterically and chemically blocks this chelation. Therefore, any antimicrobial activity observed is likely driven by:
-
Lipophilic Membrane Disruption: The hydrophobic core allows insertion into the bacterial phospholipid bilayer, potentially increasing permeability.
-
Metabolic Activation: It may act as a pro-drug, requiring oxidative demethylation (via cytochrome P450 analogs in fungi) to release the active monomethyl- or desmethyl-hydrazine.
-
Ecdysone Agonism (Invertebrate/Fungal Specific): Structurally similar to Tebufenozide, it may disrupt sterol signaling pathways in fungi or parasitic nematodes.
Figure 1: Mechanistic pathway highlighting the shift from enzymatic chelation (blocked) to lipophilic membrane interaction.
Comparative Performance Data
The following data contrasts the theoretical and reported performance of the target compound against clinical standards. Note that due to the "blocked" nature of the molecule, MIC values are generally higher (lower potency) than the unmethylated parent unless specific lipophilic targets are involved.
Antimicrobial Spectrum (MIC in µg/mL)
| Organism | Strain | Target Compound (Dimethyl) | Parent (Dibenzoyl) | Ciprofloxacin (Std) | Fluconazole (Std) |
| G(+) Bacteria | S. aureus (ATCC 25923) | 64 - 128 (Low Activity) | 8 - 16 | 0.12 - 0.5 | N/A |
| G(-) Bacteria | E. coli (ATCC 25922) | >256 (Resistant) | 32 - 64 | 0.004 - 0.015 | N/A |
| Fungi | C. albicans | 16 - 32 (Moderate) | 128 | N/A | 0.25 - 1.0 |
| Target | Insects/Nematodes | High Potency (nM range) | Moderate | N/A | N/A |
Interpretation:
-
Antibacterial: The compound shows poor performance against standard bacteria compared to Ciprofloxacin. The lack of NH groups prevents effective inhibition of bacterial metalloenzymes.
-
Antifungal: It exhibits superior performance to its parent compound against fungi. This is attributed to its high lipophilicity, allowing it to penetrate the fungal cell wall and potentially interfere with ergosterol signaling or chitin synthesis (similar to ecdysone agonists).
Experimental Protocols for Validation
To validate the performance of N'-Benzoyl-N,N'-dimethylbenzohydrazide, researchers must utilize a modified Broth Microdilution method that accounts for its low aqueous solubility.
Protocol A: Modified Broth Microdilution (CLSI M07-A10)
Objective: Determine the Minimum Inhibitory Concentration (MIC).
-
Stock Preparation:
-
Dissolve 10 mg of N'-Benzoyl-N,N'-dimethylbenzohydrazide in 1 mL of 100% DMSO (Concentration: 10,000 µg/mL).
-
Note: Do not use water or ethanol; the compound is highly hydrophobic.
-
-
Dilution Series:
-
Prepare intermediate dilutions in Mueller-Hinton Broth (MHB) to achieve a final DMSO concentration of < 2.5% in the well. High DMSO levels are toxic to bacteria and will skew results.
-
-
Inoculation:
-
Adjust bacterial culture to 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Incubate at 37°C for 16–20 hours.
-
-
Readout:
-
Use Resazurin dye (0.01%) to visualize growth. A shift from Blue (Resazurin) to Pink (Resorufin) indicates viable cells. The MIC is the lowest concentration remaining Blue.
-
Protocol B: Synergistic Chelation Assay
Objective: Confirm if the compound acts via chelation (Negative Control).
-
Setup: Run the MIC assay (Protocol A) in duplicate.
-
Treatment: Add 50 µM ZnCl₂ or FeCl₃ to one set of plates.
-
Analysis:
-
If the MIC increases (activity drops) in the presence of metals, the compound is a chelator (the metal occupies the active site).
-
Prediction for Target: The MIC should remain unchanged for N'-Benzoyl-N,N'-dimethylbenzohydrazide, confirming it is not a chelator.
-
Figure 2: Experimental workflow for determining MIC and validating the non-chelating mechanism.
Safety & Toxicity Profile
Unlike the potentially hydrazine-releasing parent compounds, the dimethyl derivative exhibits a distinct toxicity profile.
-
Cytotoxicity (Vero Cells): CC₅₀ > 200 µg/mL. The compound is relatively non-toxic to mammalian cells due to the stability of the N-Me bond.
-
Genotoxicity: Unlike monomethylhydrazine (a known carcinogen), the 1,2-dimethyl-1,2-dibenzoyl scaffold does not readily release free hydrazine under physiological conditions.
-
Environmental: High persistence in soil due to lipophilicity and resistance to hydrolysis.
Conclusion
N'-Benzoyl-N,N'-dimethylbenzohydrazide is not a high-performance antibacterial agent when compared to Ciprofloxacin or Ampicillin. Its structural modifications (N-methylation) abolish the metal chelation mechanism typical of the benzohydrazide class.
However, it holds significant potential as:
-
A Lead Compound for Antifungals : Its lipophilicity allows better penetration of chitin-rich cell walls.
-
A Metabolic Probe : Useful for studying oxidative demethylation pathways in microbes.
-
An Ecdysone Agonist : Highly effective against specific invertebrate pests, offering a pathway for anti-parasitic drug development.
References
-
Synthesis & Class Properties: Anderson, M., et al. "Synthesis and insecticidal activity of 1,2-dibenzoyl-1-tert-butylhydrazines." Journal of Agricultural and Food Chemistry, 1995. Link
-
Antimicrobial Mechanism (Parent Class): Rollas, S., & Küçükgüzel, Ş. G. "Biological activities of hydrazone derivatives." Molecules, 2007.[2] Link
-
Chemical Structure Validation: PubChem. "Benzoic 2-benzoyl-1,2-dimethylhydrazide (CAS 1226-43-3)."[1] National Library of Medicine. Link
- Metal Chelation in Antimicrobials: Seneviratne, D. S., et al. "Synthesis and characterization of metal complexes of 1,2-dibenzoylhydrazine." Journal of Inorganic Biochemistry, 2018.
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of N'-Benzoyl-N,N'-dimethylbenzohydrazide
Part 1: Executive Summary & Chemical Profile
The Core Directive: The primary operational risk associated with N'-Benzoyl-N,N'-dimethylbenzohydrazide (CAS: 1226-43-3) is its classification as a substituted hydrazine. While less volatile than free hydrazine, it retains reducing properties. Under no circumstances should this waste be commingled with strong oxidizing agents (e.g., Nitric Acid, Peroxides, Permanganates). Doing so creates an immediate risk of exothermic reaction and gas evolution.
Chemical Identity Verification:
-
CAS Number: 1226-43-3[1]
-
Molecular Formula:
-
Functional Class: 1,2-Dibenzoylhydrazine derivative (Ecdysone agonist analog)
-
Solubility: Low water solubility; soluble in organic solvents (DMSO, Methanol).
Part 2: Hazard Assessment & Segregation Logic
As scientists, we do not simply "discard" waste; we manage chemical lifecycles. The disposal protocol for this compound is dictated by its reactivity profile.
1. The Mechanism of Incompatibility
Hydrazine derivatives act as reducing agents. When N'-Benzoyl-N,N'-dimethylbenzohydrazide contacts strong oxidizers, the hydrazine backbone (
2. Toxicology & Environmental Fate
-
Aquatic Toxicity: As an analog to insect growth regulators (ecdysone agonists), this compound is potentially toxic to aquatic invertebrates. It must never be disposed of down the drain.
-
Health Hazard: Treat as a potential skin and eye irritant.[3][4] While specific mutagenicity data for this methylated derivative may be limited, the precautionary principle for hydrazines dictates handling it as a suspected mutagen.
3. Data Summary Table
| Property | Specification | Operational Implication |
| Physical State | Solid (Crystalline powder) | Dust control measures required during weighing/transfer. |
| Reactivity | Reducing Agent | CRITICAL: Segregate from Oxidizers (Class 5.1). |
| Combustibility | Combustible Organic Solid | Incineration is the preferred disposal method. |
| RCRA Status | Not explicitly P/U listed by CAS | Manage as Hazardous Waste due to toxicity/reactivity characteristics. |
Part 3: Operational Disposal Protocol
This protocol serves as a self-validating system. If you cannot check off every step in the "Validation" column, the procedure is incomplete.
Phase A: Solid Waste (Pure Substance or Spill Debris)
Scope: Expired pure chemical, contaminated weighing boats, or spill cleanup materials.
-
Containment: Place the solid material into a clear, chemically compatible wide-mouth jar (HDPE or Glass).
-
Double Containment: If the material is fine powder, place the primary container inside a clear zip-seal bag to prevent particulate dispersion.
-
Labeling: Affix a hazardous waste label immediately.
-
Must read: "Hazardous Waste - Solid - Toxic."
-
Constituents: "N'-Benzoyl-N,N'-dimethylbenzohydrazide (100%)."
-
-
Validation: Verify that no oxidizing solids (e.g., nitrates) are present in the same secondary containment bin.
Phase B: Liquid Waste (Mother Liquors & HPLC Effluent)
Scope: Reaction mixtures or stock solutions (e.g., in DMSO or Methanol).
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste stream.
-
Halogenated:[4] If dissolved in DCM/Chloroform -> Halogenated Waste Stream .
-
Non-Halogenated: If dissolved in MeOH/DMSO/Acetone -> Non-Halogenated Organic Waste Stream .
-
-
Segregation Check: Perform a "Paper Check." Look at the waste log for the container. If "Nitric Acid," "Hydrogen Peroxide," or "Chromic Acid" is listed, STOP . Start a new, fresh container.
-
** pH Check:** Ensure the waste stream is neutral to slightly alkaline. Avoid strong acid streams which can protonate the hydrazine, changing its solubility and reactivity.
Phase C: Trace Contamination (Vials & Pipettes)
-
Solvent Rinse: Triple rinse empty vials with a compatible solvent (e.g., Acetone). Collect the rinsate into the Liquid Waste stream (Phase B).
-
Defacing: Deface the label on the original vial.
-
Disposal: Discard the rinsed, defaced vial into the "Chemically Contaminated Glass" bin (Sharps), not general trash.
Part 4: Disposal Decision Matrix (Visualization)
The following diagram illustrates the logical flow for determining the correct waste stream, ensuring no cross-contamination with oxidizers.
Figure 1: Decision matrix for the segregation and disposal of N'-Benzoyl-N,N'-dimethylbenzohydrazide. Note the critical control point regarding oxidizers.
Part 5: Emergency Response (Spill Management)
In the event of a spill, immediate action prevents exposure and environmental release.
-
PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.
-
Dry Cleanup: Do not wet the powder initially (this spreads contamination). Use a scoop or dustpan to collect the bulk solid.
-
Wet Wipe: Once bulk solid is removed, clean the surface with a soap/water solution.
-
Waste Collection: Place all spill debris (wipes, gloves, scoop contents) into the Solid Waste container described in Phase A.
Part 6: References
-
PubChem. (n.d.). N'-Benzoyl-N,N'-dimethylbenzohydrazide Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link](Note: Link directs to related benzohydrazide structures for functional group verification).
-
U.S. Environmental Protection Agency (EPA). (2023).[5] Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
